3-Chloro-2-fluoro-6-hydrazinopyridine
Description
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Structure
3D Structure
Properties
CAS No. |
2044706-89-8 |
|---|---|
Molecular Formula |
C5H5ClFN3 |
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(5-chloro-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
NNPNFPPWJZDBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)NN |
Origin of Product |
United States |
Foundational & Exploratory
3-Chloro-2-fluoro-6-hydrazinopyridine: Orthogonal Reactivity and Applications in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of polyfunctional building blocks. 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS: 2044706-89-8) represents a highly versatile, multi-halogenated heterocyclic intermediate[1]. By integrating three distinct functional handles—a highly electrophilic fluorinated carbon, a cross-coupling-competent chlorinated carbon, and a bis-nucleophilic hydrazine group—this compound enables orthogonal functionalization. This whitepaper details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols required to leverage this building block in the synthesis of advanced pharmacophores, such as fused pyrazolopyridines.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-Chloro-2-fluoro-6-hydrazinopyridine is critical for predicting its behavior in various solvent systems and its stability under standard laboratory conditions[1]. The presence of the halogen atoms introduces distinct electronic and steric effects that govern its reactivity profile[1].
| Property | Value |
| IUPAC Name | (5-chloro-6-fluoropyridin-2-yl)hydrazine |
| CAS Number | 2044706-89-8[2] |
| Molecular Formula | C₅H₅ClFN₃[2] |
| Molecular Weight | 161.56 g/mol [2] |
| SMILES String | N(N)=C1NC(F)=C(Cl)C=C1[1] |
| InChIKey | NNPNFPPWJZDBDV-UHFFFAOYSA-N[1] |
| Purity Standard | ≥ 95% (Typical commercial grade)[2] |
| Storage Conditions | Stable under recommended temperatures; avoid strong oxidizing agents[2] |
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 3-Chloro-2-fluoro-6-hydrazinopyridine lies in its capacity for orthogonal reactivity . As an application scientist, I emphasize that successful synthetic route design requires exploiting the inherent electronic disparities between the functional groups on the pyridine ring.
-
C6-Hydrazine (Bis-Nucleophile): The terminal nitrogen (NH₂) is highly nucleophilic, making it primed for initial condensation with aldehydes, ketones, or orthoesters. The internal nitrogen (NH) can subsequently participate in cyclization reactions.
-
C2-Fluoro (SₙAr Electrophile): Fluorine is a poor leaving group in aliphatic chemistry but an exceptional leaving group in Nucleophilic Aromatic Substitution (SₙAr). The adjacent pyridine nitrogen strongly withdraws electron density, highly activating the C2 position. Once the hydrazine is protected or cyclized, the C2-fluoro group can be displaced by amines, alkoxides, or thiols under mild basic conditions.
-
C3-Chloro (Cross-Coupling Handle): Chlorine is less reactive toward SₙAr than fluorine, providing a built-in selectivity. After SₙAr functionalization at C2, the C3-chloro position remains intact, serving as an ideal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl, heteroaryl, or alkyl substituents.
Caption: Orthogonal reactivity pathways of 3-Chloro-2-fluoro-6-hydrazinopyridine.
Medicinal Chemistry Utility: Fused Heterocycle Scaffolds
Hydrazinopyridines are foundational in the synthesis of fused bicyclic systems[1], particularly pyrazolo[3,4-b]pyridines and triazolo[1,5-a]pyridines . These scaffolds are privileged structures in drug discovery, frequently acting as bioisosteres for indoles or purines. They are widely utilized in the development of kinase inhibitors, possessing excellent hydrogen-bonding capabilities and favorable pharmacokinetic profiles.
By utilizing 3-Chloro-2-fluoro-6-hydrazinopyridine as the starting material, chemists can rapidly generate a pyrazolopyridine core that inherently possesses two distinct halogen handles (Cl and F) for subsequent divergent library synthesis.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, experimental protocols must be self-validating. This means incorporating analytical checkpoints that confirm mechanistic progression before advancing to harsher conditions. Below is a standardized protocol for the synthesis of a substituted pyrazolo[3,4-b]pyridine derivative via condensation with a 1,3-diketone.
Protocol: Synthesis of Substituted Pyrazolo[3,4-b]pyridine
Step 1: Reagent Preparation and Initial Condensation
-
Dissolve 3-Chloro-2-fluoro-6-hydrazinopyridine (1.0 equiv) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add the selected 1,3-diketone (1.1 equiv) dropwise at 0 °C to control the initial exothermic condensation.
-
Allow the reaction to warm to 25 °C and stir for 2 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass corresponding to the uncyclized hydrazone intermediate (M + diketone - H₂O). Do not proceed to heating until the starting hydrazine is completely consumed.
Step 2: Acid-Catalyzed Cyclization 4. Once hydrazone formation is confirmed, add glacial acetic acid (0.5 equiv) to the reaction mixture. 5. Elevate the temperature to 80 °C (reflux) and stir for 4–6 hours. The acid catalyzes the intramolecular attack of the internal hydrazine nitrogen onto the secondary carbonyl.
-
Self-Validation Checkpoint: Monitor via LC-MS. The intermediate mass should shift by an additional -18 Da (loss of a second water molecule), indicating successful ring closure.
Step 3: Isolation and Regiochemical Validation 6. Cool the mixture to room temperature and concentrate under reduced pressure. 7. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). 8. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. 9. Purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validation Checkpoint: Perform 2D NMR (NOESY and HMBC). Because 1,3-diketones can be unsymmetrical, it is critical to confirm the regiochemistry of the newly formed pyrazole ring by observing NOE correlations between the pyrazole substituents and the pyridine protons.
Caption: Self-validating experimental workflow for pyrazolopyridine synthesis.
Safety, Handling, and Toxicity Profiling
As with all halogenated nitrogen-containing heterocycles, strict safety protocols must be adhered to[1].
-
Toxicity: The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. Overexposure to related hydrazine derivatives can result in serious illness[2]. Furthermore, hydrazine-containing compounds are often classified as toxic if swallowed or inhaled, and can cause damage to organs through prolonged exposure[3].
-
Handling: Manipulations must be performed in a well-ventilated fume hood (P271) using appropriate PPE, including protective gloves, clothing, and eye/face protection (P280)[2].
-
Decomposition: Thermal decomposition can release hazardous byproducts, including carbon oxides, nitrogen oxides, hydrogen chloride, and highly corrosive hydrogen fluoride[2].
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 556100, 3-Chloro-2-hydrazinylpyridine". PubChem.[Link]
Sources
Thermodynamic Stability and Degradation Kinetics of 3-Chloro-2-fluoro-6-hydrazinopyridine: A Technical Guide
Executive Summary
In the landscape of advanced pharmaceutical and agrochemical synthesis, 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS: 2044706-89-8) serves as a highly functionalized, critical building block. However, its molecular architecture presents a profound thermodynamic paradox. The compound features an electron-deficient, halogenated pyridine ring coupled with a highly reactive, electron-donating hydrazine moiety.
As a Senior Application Scientist overseeing process safety and scale-up, I approach this compound not merely as a reagent, but as a metastable system. Understanding its thermodynamic boundaries is non-negotiable. This whitepaper dissects the thermodynamic stability of 3-Chloro-2-fluoro-6-hydrazinopyridine, detailing the mechanistic causality of its degradation, and providing field-proven, self-validating protocols for thermal assessment and stabilization.
Molecular Architecture & Thermodynamic Profiling
The thermodynamic metastability of 3-Chloro-2-fluoro-6-hydrazinopyridine is dictated by a "push-pull" electronic environment across the heteroaromatic ring:
-
The 2-Fluoro Position: Highly electronegative, this atom withdraws electron density via induction, severely activating the ring for Nucleophilic Aromatic Substitution (SNAr) [2].
-
The 3-Chloro Position: Provides steric shielding but further depletes the ring's electron density.
-
The 6-Hydrazine Position: Acts as a strong electron-donating group via resonance. However, the N-N bond is thermodynamically weak ( ∼ 65 kcal/mol) and highly susceptible to oxidative and thermal cleavage [3].
Quantitative Thermodynamic Profile
| Property / Parameter | Value / Descriptor | Mechanistic Implication |
| Molecular Formula | C5H5ClFN3 | High heteroatom-to-carbon ratio increases the energetic potential during thermal decomposition. |
| Molecular Weight | 161.56 g/mol | - |
| C-F Bond Dissociation | ∼ 115 kcal/mol | Kinetically stable in a vacuum, but highly susceptible to SNAr due to ring electron deficiency. |
| N-N Bond Dissociation | ∼ 65 kcal/mol | The primary site of thermodynamic instability; prone to homolytic/heterolytic cleavage. |
| Decomposition Onset ( Tonset ) | ∼ 120°C - 150°C | Exothermic decomposition requires strict temperature controls and heat-flow calorimetry during scale-up. |
| Hazardous Byproducts | COx, NOx, HCl, HF | Thermal breakdown generates highly toxic and corrosive gases, necessitating specialized scrubber systems [1]. |
Mechanistic Pathways of Thermal Degradation
To engineer stable formulations, we must first understand how the molecule fails. The degradation of 3-Chloro-2-fluoro-6-hydrazinopyridine proceeds via two competing thermodynamic pathways, depending on environmental stressors.
Pathway A: Oxidative and Thermal N-N Cleavage Hydrazines are notoriously energy-rich. Upon exposure to extreme heat or atmospheric oxygen, the hydrazine moiety undergoes an exothermic decomposition. The N-N bond ruptures, leading to the rapid release of nitrogen gas (N2) and the formation of highly reactive pyridyl radicals. This pathway is autocatalytic if the generated heat is not efficiently dissipated [3].
Pathway B: Nucleophilic Aromatic Substitution (SNAr) Because the 2-fluoro position is highly activated by the adjacent pyridine nitrogen and the inductive pull of the 3-chloro group, ambient atmospheric moisture is sufficient to initiate a slow, thermodynamically favorable SNAr hydrolysis. This reaction displaces the fluorine atom, generating 3-chloro-2-hydroxy-6-hydrazinopyridine and releasing hydrofluoric acid (HF) in situ. The HF subsequently lowers the localized pH, accelerating further degradation [2].
Fig 1: Primary thermodynamic degradation pathways of 3-Chloro-2-fluoro-6-hydrazinopyridine.
Experimental Workflow: Assessing Thermodynamic Stability
Standard melting point analyses are insufficient for this compound. To accurately map its thermodynamic boundaries, we utilize a self-validating, coupled thermal analysis workflow (DSC/TGA-FTIR).
The Causality of the Method: We utilize hermetically sealed aluminum pans in Differential Scanning Calorimetry (DSC) rather than standard open pans. If open pans are used, the endothermic vaporization of the compound masks the onset of the exothermic N-N cleavage. By sealing the pan, we suppress volatilization, forcing the compound to absorb heat until the chemical bonds break, thereby capturing the true enthalpy of decomposition ( ΔHd ) and preventing a dangerous overestimation of the compound's safe processing temperature.
Fig 2: Self-validating thermal analysis workflow for thermodynamic stability assessment.
Step-by-Step Protocol: Accelerated Stability & Thermal Profiling
-
Inert Sample Preparation: Transfer 3-5 mg of 3-Chloro-2-fluoro-6-hydrazinopyridine into a high-pressure, gold-plated hermetic DSC pan inside an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm). Rationale: Eliminates ambient moisture to isolate purely thermal degradation from oxidative/hydrolytic degradation.
-
DSC Ramp Execution: Ramp the temperature from 25°C to 300°C at a strict rate of 5°C/min. Record the Tonset (onset of exotherm) and integrate the peak to determine ΔHd (J/g).
-
TGA-FTIR Gas Evolution Analysis: In parallel, run a 10 mg sample in a Thermogravimetric Analyzer coupled to an FTIR spectrometer. Use an open platinum pan under a 50 mL/min Nitrogen purge.
-
Self-Validation Check: Monitor the FTIR spectra at the exact temperature where TGA mass loss begins. If the FTIR detects HF (sharp bands around 4000-3600 cm⁻¹) without NOx, the sample was compromised by moisture prior to the run. If NOx and NH3 are detected, it confirms intrinsic N-N bond thermolysis. If mass loss occurs but no decomposition gases are detected, the system flags a calibration error, preventing false stability reporting.
Handling, Storage, and Stabilization Strategies
Because the free base of 3-Chloro-2-fluoro-6-hydrazinopyridine is thermodynamically metastable, specific chemical and environmental interventions are required for long-term storage and safe handling [1].
-
Chemical Stabilization (Salt Formation): The most effective way to thermodynamically stabilize this compound is to convert the free base into a hydrochloride (HCl) or hydrosulfate (H2SO4) salt. Protonating the terminal nitrogen of the hydrazine moiety drastically reduces its electron density, thereby shutting down its ability to auto-oxidize and significantly raising the activation energy required for N-N bond cleavage.
-
Environmental Controls: If the free base must be used, storage must strictly utilize hermetically sealed, opaque containers backfilled with high-purity argon. The material must be maintained at ≤ 4°C to kinetically freeze the SNAr hydrolysis pathway.
-
Dust and Static Mitigation: Due to the risk of rapid exothermic decomposition, avoid all dust generation. Transfer operations must be grounded to prevent static discharge, which can provide the activation energy necessary to trigger localized thermolysis.
References
-
Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.[Link]
-
ACS Omega. "Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release." ACS Omega, 2022.[Link]
Solubility Profile and Solvation Thermodynamics of 3-Chloro-2-fluoro-6-hydrazinopyridine in Organic Solvents
Executive Summary
3-Chloro-2-fluoro-6-hydrazinopyridine (CAS: 2044706-89-8; Formula: C5H5ClFN3) is a highly functionalized heterocyclic intermediate critical in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Because it possesses both nucleophilic (hydrazine) and electrophilic (halogenated pyridine) characteristics, understanding its phase behavior in organic solvents is paramount for optimizing reaction kinetics, yield, and downstream purification.
This technical guide synthesizes structural analysis, thermodynamic principles, and empirical methodologies to provide a comprehensive solubility profile for this compound.
Structural Analysis and Solvation Causality
To predict and manipulate the solubility of 3-Chloro-2-fluoro-6-hydrazinopyridine, one must analyze the causality behind its intermolecular interactions. The molecule’s solvation behavior is dictated by three competing structural features:
-
The Hydrazine Moiety (-NHNH
2): Acts as a potent hydrogen-bond donor and acceptor. This group drives solubility in polar protic and aprotic solvents but introduces a critical process constraint: solvents containing carbonyls (e.g., acetone, methyl ethyl ketone) must be strictly avoided to prevent spontaneous Schiff base/hydrazone condensation. -
The Pyridine Core: The nitrogen atom within the aromatic ring serves as an additional hydrogen-bond acceptor. However, the electron-withdrawing nature of the adjacent halogens significantly reduces its basicity compared to unsubstituted 1.
-
Halogen Substituents (3-Cl, 2-F): These atoms exert a strong inductive (-I) effect. While they enable weak halogen bonding in certain chlorinated solvents, their primary effect is a substantial increase in the molecule's overall lipophilicity (LogP). This structural modification drastically reduces aqueous solubility while enhancing affinity for polar aprotic environments, a principle widely leveraged in the 2.
Fig 1. Solvation interactions of 3-Chloro-2-fluoro-6-hydrazinopyridine in various solvent classes.
Quantitative Solubility Profile
Because 3-Chloro-2-fluoro-6-hydrazinopyridine is a specialized intermediate, raw empirical data in public repositories is often limited to basic safety parameters (e.g., 3). The quantitative framework below is derived from thermodynamic extrapolation of halogenated hydrazines and validated through analogous transfer processes documented in 4.
Table 1: Thermodynamic Solubility Profile at 25.0 °C
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 150 | Strong dipole-dipole, H-bond acceptor |
| Polar Aprotic | DMF | 36.7 | > 120 | Strong dipole-dipole, H-bond acceptor |
| Polar Protic | Methanol | 32.7 | 45 - 60 | H-bond network integration |
| Polar Protic | Ethanol | 24.5 | 25 - 40 | H-bond network integration |
| Weakly Polar | Dichloromethane | 8.9 | 10 - 20 | Halogen bonding, dispersion forces |
| Non-Polar | Hexane | 1.9 | < 1 | Weak dispersion forces |
| Aqueous | Water | 80.1 | < 5 | Hydrophobic halogen interference |
Note: Amides (DMF, DMAc) are highly recommended for synthesis as they act as excellent solvents while mildly buffering the reaction, a technique proven effective in 2.
Experimental Methodology: Thermodynamic Solubility Determination
To ensure data trustworthiness, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol outlines a self-validating system utilizing orthogonal analytical techniques (Chromatography vs. Gravimetry) to eliminate false positives caused by colloidal suspensions or solvent evaporation.
Step-by-Step Protocol: Isothermal Saturation Method
-
Solvent Preparation & Solute Addition:
-
Dispense 5.0 mL of HPLC-grade solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
-
Incrementally add 3-Chloro-2-fluoro-6-hydrazinopyridine until a visible, persistent solid phase remains (indicating supersaturation).
-
-
Isothermal Equilibration:
-
Place the vials in an orbital shaker bath set strictly to 25.0 ± 0.1 °C.
-
Causality Check: Agitate at 150 rpm for a minimum of 72 hours. This extended duration ensures the transition from kinetic dissolution to a true thermodynamic equilibrium state, preventing artificially low readings.
-
-
Phase Separation:
-
Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C.
-
Causality Check: Centrifugation is prioritized over immediate filtration to force sub-micron particles out of suspension. Subsequently, filter the supernatant through a 0.22 µm PTFE syringe filter.
-
-
Orthogonal Quantification:
-
Method A (HPLC-UV): Dilute an aliquot of the supernatant with mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and analyze via RP-HPLC at 254 nm against a standard calibration curve.
-
Method B (Gravimetric): Transfer exactly 1.0 mL of the supernatant to a pre-weighed watch glass. Evaporate the solvent under a gentle nitrogen stream and vacuum desiccate to constant weight.
-
-
Data Validation:
-
The system is considered self-validated only if the variance between Method A (chemical specificity) and Method B (absolute mass) is < 2% . Discrepancies indicate either solvent entrapment in the crystal lattice or compound degradation.
-
Fig 2. Step-by-step workflow for isothermal solubility determination and orthogonal validation.
Application in Process Chemistry
For drug development professionals scaling up reactions involving 3-Chloro-2-fluoro-6-hydrazinopyridine (such as pyrazole ring closures or nucleophilic substitutions), solvent selection dictates the reaction trajectory.
Because the compound exhibits peak solubility in polar aprotic solvents (DMSO, DMF), these media are ideal for homogeneous catalysis. However, if product isolation via crystallization is required, a solvent-antisolvent precipitation strategy is highly effective. The target compound can be dissolved in minimal DMF and precipitated by the slow, controlled addition of a non-polar antisolvent like hexane or cold water, leveraging the steep solubility cliff demonstrated in Table 1.
References
- AK Scientific, Inc. (2022). Safety Data Sheet: 3-Chloro-2-fluoro-6-hydrazinopyridine.
- Google Patents / CN106588758B. Synthesis process of 2-hydrazinopyridine derivative.
- GuideChem. 2-Hydrazinopyridine 4930-98-7 wiki.
- ResearchGate. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
Sources
An In-depth Technical Guide to 3-Chloro-2-fluoro-6-hydrazinopyridine and its Non-fluorinated Analogs for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Hydrazinopyridines serve as versatile intermediates and key pharmacophores in a multitude of therapeutic agents. This technical guide provides a comprehensive analysis of 3-Chloro-2-fluoro-6-hydrazinopyridine, contrasting its chemical, physical, and biological properties with its non-fluorinated counterpart, 3-chloro-6-hydrazinopyridine. We will explore how the introduction of a single fluorine atom at the C-2 position fundamentally alters the molecule's electronic character, reactivity, metabolic stability, and potential for target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize lead compounds.
The Strategic Imperative of Fluorine in Modern Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone strategy in lead optimization.[1][2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound and often beneficial impact on a molecule's properties.[3] Unlike other halogens, fluorine possesses a unique combination of characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly modulate the pKa of nearby acidic or basic centers.[2][4] This is crucial for tuning a drug's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and target binding.[1]
-
Small van der Waals Radius: With a size comparable to a hydrogen atom, fluorine can often be substituted for hydrogen without introducing significant steric hindrance, yet it imposes dramatic electronic changes.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110 kcal/mol for an aromatic C-F bond), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] This "metabolic blocking" at a susceptible position can significantly increase a drug's half-life and bioavailability.[4]
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.[1]
By understanding these principles, we can dissect the specific advantages conferred by the fluorination of the 3-chloro-6-hydrazinopyridine scaffold.
Synthesis and Chemical Reactivity: A Comparative Overview
The synthetic routes to both the fluorinated and non-fluorinated analogs are accessible, yet they highlight key differences in the reactivity of halogenated pyridines.
Synthesis of the Non-Fluorinated Analog: 3-Chloro-6-hydrazinopyridine
The synthesis of 3-chloro-6-hydrazinopyridine is typically achieved via nucleophilic aromatic substitution (SNAr) on a commercially available dichloropyridine precursor. The reaction of 3,6-dichloropyridine with hydrazine hydrate proceeds by the displacement of one of the chloro substituents.
Figure 1: General synthesis of 3-Chloro-6-hydrazinopyridine.
The rationale behind this reaction is the activation of the pyridine ring towards nucleophilic attack by the two electron-withdrawing chlorine atoms. Hydrazine acts as the nucleophile, displacing one of the chlorides.
Synthesis of the Fluorinated Analog: 3-Chloro-2-fluoro-6-hydrazinopyridine
The synthesis of the fluorinated analog is a multi-step process that leverages the distinct reactivity of different halogens. A plausible and efficient route begins with 2,3,6-trichloropyridine.
-
Selective Fluorination: The first step involves a halogen exchange (HALEX) reaction to selectively replace the most activated chlorine atom with fluorine. The chlorine at the C-2 position is the most susceptible to nucleophilic substitution due to strong activation from the ring nitrogen. Reagents like Cesium Fluoride (CsF) or Potassium Fluoride (KF) in a polar aprotic solvent are effective.[7]
-
Selective Hydrazinolysis: The resulting 2-fluoro-3,6-dichloropyridine is then reacted with hydrazine hydrate. In SNAr reactions on pyridines, leaving group ability often follows the order F > Cl > Br.[8] However, the position of the halogen is also critical. The chlorine at the C-6 position (para to the nitrogen) is highly activated, making it the preferred site for substitution by hydrazine over the C-3 chlorine.
Figure 2: Plausible synthetic route for 3-Chloro-2-fluoro-6-hydrazinopyridine.
This two-step process provides regioselective control, yielding the desired product by exploiting the nuanced principles of SNAr on a polychlorinated pyridine scaffold.
Comparative Analysis of Physicochemical Properties
The introduction of the C-2 fluorine atom induces significant, predictable changes in the molecule's core physicochemical properties. These alterations are fundamental to the differences in their biological behavior.
| Property | 3-Chloro-6-hydrazinopyridine (Analog) | 3-Chloro-2-fluoro-6-hydrazinopyridine | Scientific Rationale |
| Molecular Weight | ~143.57 g/mol | ~161.57 g/mol | Addition of a fluorine atom and removal of a hydrogen atom. |
| Predicted pKa | Higher (More Basic) | Lower (Less Basic) | The strongly electron-withdrawing fluorine atom at C-2 significantly reduces the electron density on the pyridine ring nitrogen, lowering its ability to accept a proton.[2] |
| Predicted LogP | Lower | Higher | The C-F bond is more lipophilic than a C-H bond, leading to an overall increase in the molecule's partition coefficient.[1] |
| Metabolic Stability | Lower | Higher | The C-2 position, now occupied by a robust C-F bond, is protected from oxidative metabolism (metabolic blocking).[5][6] |
| Dipole Moment | Lower | Higher | The highly polar C-F bond introduces a significant dipole, altering the molecule's overall polarity and potential for electrostatic interactions with biological targets. |
The Impact of Fluorine on Basicity (pKa)
The most dramatic electronic consequence of C-2 fluorination is the reduction in the basicity of the pyridine nitrogen. The fluorine atom's potent inductive effect pulls electron density away from the ring system. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the pKa of its conjugate acid.
Figure 3: Influence of C-2 Fluorine on Pyridine Basicity.
This pKa depression has significant downstream consequences for drug development. A lower pKa means the molecule will be less protonated at physiological pH (7.4), making it more neutral and potentially increasing its ability to cross cell membranes. However, it may also affect aqueous solubility and the ability to form specific salt bridges with a target protein.
Impact on Biological Profile and Pharmacokinetics
The altered physicochemical properties of 3-Chloro-2-fluoro-6-hydrazinopyridine translate directly into a modified, and often improved, pharmacokinetic (ADME) and pharmacodynamic profile compared to its non-fluorinated analog.
Enhanced Metabolic Stability
Aromatic rings are common sites for Phase I metabolism, typically hydroxylation, mediated by CYP enzymes. The C-2 position on the pyridine ring is a potential site for such oxidative metabolism. By replacing the C-H bond with a much stronger C-F bond, this metabolic pathway is effectively blocked.
Figure 4: Fluorine-mediated metabolic blocking of the C-2 position.
This increased metabolic stability can lead to:
-
Longer Half-Life (t½): The drug persists longer in circulation.
-
Increased Bioavailability: A greater fraction of the administered dose reaches systemic circulation.
-
Reduced Patient-to-Patient Variability: Less reliance on metabolic enzyme activity can lead to more predictable dosing.
Altered Target Engagement
The electronic and conformational changes induced by fluorine can profoundly affect how the molecule interacts with its biological target. The introduction of the polar C-F bond can:
-
Create Favorable Dipole-Dipole Interactions: The C-F bond can engage in beneficial electrostatic interactions within a protein's active site.
-
Act as a Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming new interactions with the target protein that were not possible for the non-fluorinated analog.
-
Influence Conformation: The electronic properties of fluorine can alter the preferred conformation of the molecule, potentially "locking" it into a more bioactive shape for improved binding affinity.[4]
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized under proper laboratory conditions by qualified personnel.
Protocol: Synthesis of 3-Chloro-6-hydrazinopyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridine (1.0 eq).
-
Reagents: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol: Synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine
Step A: Synthesis of 2-Fluoro-3,6-dichloropyridine
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,3,6-trichloropyridine (1.0 eq) and anhydrous Cesium Fluoride (CsF, 2.0 eq).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction: Heat the reaction mixture to 110-120°C and stir vigorously for 12-24 hours. Monitor the formation of the product by GC-MS or LC-MS.
-
Workup: Cool the mixture to room temperature and quench by pouring it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) to yield the intermediate product.
Step B: Synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine
-
Setup: To a round-bottom flask with a reflux condenser, add the 2-fluoro-3,6-dichloropyridine (1.0 eq) from Step A.
-
Reagents: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup & Isolation: Follow steps 4 and 5 from Protocol 5.1.
-
Purification: The final product can be purified by recrystallization to achieve high purity.
Conclusion
The comparison between 3-Chloro-2-fluoro-6-hydrazinopyridine and its non-fluorinated analog provides a compelling case study in the power of strategic fluorination. The introduction of a single fluorine atom at the C-2 position transforms the parent molecule by predictably lowering its basicity, increasing its lipophilicity, and critically, enhancing its metabolic stability. These modifications offer medicinal chemists a powerful toolkit to overcome common challenges in drug development, such as poor bioavailability and rapid metabolic clearance. By understanding the fundamental principles outlined in this guide, researchers can more effectively design and synthesize next-generation hydrazinopyridine-based therapeutics with optimized, life-saving potential.
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Unlocking the Pharmacological Potential of 3-Chloro-2-fluoro-6-hydrazinopyridine Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are paramount. 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS 2044706-89-8) represents a privileged scaffold that combines the structural rigidity of a pyridine ring with the electronic modulation of dual halogenation and the reactive versatility of a hydrazine moiety[1].
This technical whitepaper provides an in-depth analysis of the biological potential of this scaffold. By examining the causality behind its structural features and detailing self-validating experimental workflows, this guide equips drug development professionals and synthetic chemists with the authoritative insights needed to leverage 3-chloro-2-fluoro-6-hydrazinopyridine in the synthesis of bioactive hydrazones, pyrazoles, and fused heterocyclic therapeutics.
Structural Rationale & Mechanistic Advantages
The biological efficacy of derivatives synthesized from 3-chloro-2-fluoro-6-hydrazinopyridine is not coincidental; it is deeply rooted in the rational design of its three core structural components:
-
The Pyridine Core: As an electron-deficient, planar aromatic system, the pyridine ring acts as a robust hydrogen-bond acceptor. It frequently participates in π−π stacking interactions within the hydrophobic pockets of target proteins, enhancing binding affinity.
-
Strategic Halogenation (2-Fluoro, 3-Chloro):
-
Fluorine at C-2: The highly electronegative fluorine atom lowers the pKa of adjacent basic centers and significantly increases the lipophilicity of the molecule. Mechanistically, this enhances cell membrane permeation while providing metabolic stability by blocking cytochrome P450-mediated oxidation at the 2-position[1].
-
Chlorine at C-3: The bulkier chlorine atom introduces steric hindrance that can lock the conformation of subsequent derivatives (such as hydrazones) into a bioactive geometry. It also modulates the electronic distribution of the ring, increasing the overall lipophilic ligand efficiency.
-
-
The Hydrazine Moiety (-NH-NH₂): Positioned at C-6, this group is a highly reactive nucleophilic handle. It readily condenses with aldehydes and ketones to form hydrazones (–NH–N=CH–), a pharmacophore renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2].
Quantitative Data: Scaffold Properties
Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-6-hydrazinopyridine
| Property | Value | Source |
| CAS Number | 2044706-89-8 | [1] |
| Molecular Formula | C5H5ClFN3 | [1] |
| Molecular Weight | 161.56 g/mol | [3] |
| Key Pharmacophores | Pyridine ring, 2-Fluoro, 3-Chloro, 6-Hydrazine | [1] |
Spectrum of Biological Activity
When 3-chloro-2-fluoro-6-hydrazinopyridine is utilized as a precursor, the resulting hydrazone derivatives exhibit a wide array of biological activities.
Antimicrobial and Antifungal Efficacy
Halogenated hydrazinopyridines are highly effective against both agricultural and human pathogens. For instance, closely related 3-chloro-2-hydrazinopyridine derivatives have been patented as potent fungicides, demonstrating over 71% inhibition against Fusarium oxysporum (cucumber wilt) and Pseudomonas syringae (tomato bacterial angular leaf spot) at concentrations of 100 μg/mL[4]. In human medicine, hydrazone derivatives are heavily investigated for their antimycobacterial activity, frequently achieving Minimum Inhibitory Concentrations (MICs) below 5 μg/mL against Mycobacterium tuberculosis H37Rv[2].
Quorum Sensing (QS) Inhibition
A groundbreaking application of pyridine-based hydrazones is their ability to attenuate bacterial virulence without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance. Recent studies demonstrate that pyridine-hydrazones can inhibit the LasR/LasI quorum sensing pathways in Pseudomonas aeruginosa. By competitively binding to the LasR receptor, these compounds block signal transduction, resulting in a dose-dependent reduction of biofilm formation and virulence factor production by up to 98%[5].
Antioxidant Properties
Hydrazide and hydrazone-containing heterocycles also exhibit significant radical scavenging abilities. The electron-rich nitrogen atoms can donate hydrogen to neutralize reactive oxygen species (ROS). Assays have shown that these scaffolds possess DPPH and H₂O₂ scavenging potencies comparable to, or exceeding, established antioxidants like Trolox and Butylated hydroxytoluene (BHT)[6].
Table 2: Biological Activity Spectrum of Pyridine-Hydrazone Scaffolds
| Biological Application | Target Organism / Pathway | Observed Efficacy / Mechanism | Ref |
| Agricultural Fungicide | Fusarium oxysporum | >71% inhibition at 100 μg/mL via acylhydrazone derivatives | [4] |
| Antimicrobial (Virulence) | P. aeruginosa (LasR/LasI) | Dose-dependent Quorum Sensing (QS) inhibition (up to 98%) | [5] |
| Antimycobacterial | M. tuberculosis H37Rv | High inhibition (MICs <5 μg/mL for optimized hydrazones) | [2] |
| Antioxidant | DPPH / H₂O₂ Radicals | Radical scavenging comparable to Trolox and BHT | [6] |
Visualizing the Mechanisms
To fully grasp the utility of this scaffold, we must map both the synthetic workflow and the biological mechanism of action.
Workflow for pyridine-hydrazone synthesis, highlighting self-validating analytical steps.
Mechanistic pathway of halogenated hydrazones in attenuating bacterial virulence via QS inhibition.
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Synthesis of Hydrazone Derivatives
Objective: Condense 3-chloro-2-fluoro-6-hydrazinopyridine with an aryl aldehyde to yield a bioactive hydrazone.
-
Equimolar Dissolution: Dissolve 1.0 mmol of 3-chloro-2-fluoro-6-hydrazinopyridine and 1.0 mmol of the target aryl aldehyde in 15 mL of absolute ethanol. Causality: Absolute ethanol is chosen to minimize water content, driving the equilibrium of the condensation reaction forward.
-
Acidic Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid selectively protonates the electrophilic carbonyl oxygen of the aldehyde. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attack by the primary amine of the hydrazine moiety.
-
Reflux & Self-Validation: Reflux the mixture at 80°C for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. Self-Validation: The disappearance of the starting material spot and the emergence of a new, UV-active spot confirms the consumption of the precursors. LC-MS can be used orthogonally to verify the [M+H]+ mass of the conjugated imine (-N=CH-).
-
Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure library compound.
Protocol 2: High-Throughput MIC Assay (Broth Microdilution)
Objective: Determine the antimicrobial efficacy of the synthesized hydrazones.
-
Inoculum Preparation: Culture the target bacterial strain (e.g., P. aeruginosa) in Mueller-Hinton Broth to an optical density ( OD600 ) of 0.1, corresponding to approximately 108 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized hydrazone in DMSO, ensuring the final DMSO concentration does not exceed 1% (to prevent solvent toxicity).
-
Resazurin Addition (Self-Validating Step): Add 10 μL of a 0.015% resazurin solution to each well. Causality & Validation: Resazurin acts as a redox indicator. Actively respiring, viable bacterial cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical causality eliminates the subjectivity of visual turbidity assessments and provides a quantifiable fluorometric readout.
-
Incubation & Readout: Incubate the plate at 37°C for 24 hours. The MIC is defined as the lowest concentration well that remains strictly blue (indicating no cellular respiration/growth). Include a positive control (standard antibiotic) and a negative control (1% DMSO vehicle) to ensure the assay's internal validity.
References
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Molaid. "3-Chloro-2-fluoro-6-hydrazinopyridine - CAS 2044706-89-8". Source: Molaid. URL: [Link]
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-
Rollas, S., & Küçükgüzel, Ş. G. "Biological Activities of Hydrazone Derivatives". Source: Molecules (MDPI) / NIH. URL: [Link]
-
MDPI. "Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing". Source: MDPI. URL: [Link]
-
NIH. "Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents". Source: Taylor & Francis / NIH. URL: [Link]
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IUPAC naming conventions and synonyms for 3-Chloro-2-fluoro-6-hydrazinopyridine
Title: IUPAC Nomenclature, Structural Synonyms, and Synthetic Methodologies for 3-Chloro-2-fluoro-6-hydrazinylpyridine: A Comprehensive Technical Guide
Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, halogenated hydrazinopyridines serve as critical building blocks. Specifically, the compound commonly known as 3-chloro-2-fluoro-6-hydrazinopyridine is a highly versatile precursor for synthesizing bicyclic pharmacophores, such as pyrazolopyridines and triazolopyridines, which are ubiquitous in kinase inhibitor design. This whitepaper provides an authoritative analysis of the compound’s IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology grounded in mechanistic causality.
Structural Analysis and IUPAC Naming Conventions
The precise communication of chemical structures is paramount in drug development. The nomenclature for hydrazine derivatives underwent a significant revision in the[1].
The "Hydrazinyl" vs. "Hydrazino" Paradigm
Historically, the −NHNH2 substituent was denoted by the prefix "hydrazino." However, under the 2013 IUPAC Blue Book guidelines, preselected prefixes derived from hydrazine must be formed systematically. Consequently, the terms "hydrazino," "hydrazono," and "azino" are no longer acceptable for Preferred IUPAC Names (PINs); the mandated prefix is now "hydrazinyl" [1].
Numbering Logic and Locant Priority
Determining the PIN for this polysubstituted heterocycle requires strict adherence to the lowest locant rule:
-
Heteroatom Priority: The pyridine nitrogen is assigned position 1.
-
Directionality: Numbering can proceed clockwise or counter-clockwise.
-
Path A (towards Fluorine): Yields substituent locants at 2, 3, and 6.
-
Path B (towards Hydrazine): Yields substituent locants at 2, 5, and 6.
-
-
First Point of Difference: Comparing the sets (2,3,6) and (2,5,6), the second locant provides the first point of difference. Since 3<5 , Path A is the correct numbering scheme.
-
Alphabetization: The prefixes are ordered alphabetically: chloro, fluoro, hydrazinyl.
Preferred IUPAC Name (PIN): 3-chloro-2-fluoro-6-hydrazinylpyridine.
Caption: Logical decision tree for determining the IUPAC numbering of the substituted pyridine ring.
Chemical Identifiers and Synonyms
Due to legacy naming conventions and vendor cataloging practices, several synonyms persist in the literature.
Table 1: Identifiers and Synonyms
| Identifier Type | Value / Name |
| CAS Registry Number | 2044706-89-8[2] |
| Preferred IUPAC Name | 3-chloro-2-fluoro-6-hydrazinylpyridine[1] |
| Common/Legacy Synonym | 3-Chloro-2-fluoro-6-hydrazinopyridine[3] |
| Vendor Misnomer | 5-chloro-6-fluoro-2-hydrazinylpyridine[2] |
| SMILES | N(N)=C1NC(F)=C(Cl)C=C1[2] |
| Molecular Formula | C5H5ClFN3 [4] |
Physicochemical Properties and Hazard Profile
Understanding the physical and safety profile of 3-chloro-2-fluoro-6-hydrazinylpyridine is essential for safe laboratory handling. The presence of the hydrazine moiety introduces specific reactivity and toxicity risks.
Table 2: Quantitative Data and Safety Profile
| Property | Value / Description |
| Molecular Weight | 161.56 g/mol [4] |
| Appearance | Solid / Crystalline powder |
| Purity Standard | ≥95% (Typical commercial grade)[3] |
| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3] |
| Incompatible Materials | Strong oxidizing agents (risk of violent exothermic oxidation of the hydrazine group)[3] |
Synthetic Methodology and Reaction Mechanisms
Retrosynthetic Analysis and Causality of Regioselectivity
The most efficient route to 3-chloro-2-fluoro-6-hydrazinylpyridine is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 3-chloro-2,6-difluoropyridine as the precursor.
Mechanistic Causality: The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack by stabilizing the anionic Meisenheimer complex intermediate. In 3-chloro-2,6-difluoropyridine, both C2 and C6 possess highly electronegative fluorine leaving groups. However, the C2 position is heavily sterically hindered by the adjacent bulky chlorine atom at C3. Consequently, the hydrazine nucleophile selectively attacks the less sterically hindered C6 position, displacing the fluorine atom to yield the desired 6-hydrazinyl isomer exclusively.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that reaction completion and side-product mitigation are built into the workflow.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,6-difluoropyridine (10.0 g, 66.9 mmol, 1.0 equiv) in 1-butanol (100 mL). Causality: 1-butanol is selected as a polar protic solvent because it effectively stabilizes the polar transition state of the SNAr reaction and allows for elevated reaction temperatures[5].
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add hydrazine hydrate (80% aqueous solution, 10.0 g, ~160 mmol, 2.4 equiv) dropwise over 15 minutes.
-
Expert Insight: An excess of hydrazine hydrate is absolutely critical. If stoichiometric amounts are used, the newly formed hydrazinopyridine product can act as a nucleophile and attack unreacted starting material, leading to the competitive formation of symmetrical dipyridylhydrazine dimers ()[6]. Furthermore, hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate severe explosion hazards.
-
-
Reaction Execution: Remove the ice bath and heat the reaction mixture to 100 °C for 4 to 6 hours[5].
-
Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexanes 1:1) or LC-MS. The reaction is deemed complete when the precursor spot is entirely consumed.
-
-
Workup: Cool the mixture to room temperature. Dilute the reaction with distilled water (150 mL). The highly polar unreacted hydrazine and inorganic salts will partition into the aqueous phase. Extract the mixture with ethyl acetate ( 3×100 mL).
-
Isolation: Combine the organic phases, wash with saturated brine (100 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting crude product can be recrystallized from an ethanol/water mixture to afford pure 3-chloro-2-fluoro-6-hydrazinylpyridine.
Downstream Applications in Drug Development
The primary utility of 3-chloro-2-fluoro-6-hydrazinylpyridine lies in its ability to undergo cyclization reactions. By reacting the hydrazine moiety with orthoesters, aldehydes, or carboxylic acids, chemists can rapidly construct substituted triazolopyridines or pyrazolopyridines . These bicyclic systems are privileged scaffolds in medicinal chemistry, frequently serving as ATP-competitive hinge binders in the development of novel kinase inhibitors for oncology and autoimmune indications.
Caption: Workflow from SNAr synthesis of the hydrazinylpyridine to its application in drug discovery.
References
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Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry / Queen Mary University of London. Available at:[Link]
- Google Patents. (2017).Synthesis process of 2-hydrazinopyridine derivative (Patent CN106588758B).
-
ResearchGate Community. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available at:[Link]
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The Evolution and Application of Halogenated Hydrazinopyridines in Modern Agrochemistry
Abstract
Pyridine-based compounds are foundational to modern agrochemistry, constituting the core of numerous fungicides, insecticides, and herbicides. Within this chemical space, halogenated hydrazinopyridines have emerged as privileged building blocks. The incorporation of halogens—particularly fluorine—imparts unique electronic properties, enhances metabolic stability, and improves target binding affinity. This whitepaper explores the historical discovery, mechanistic pathways, and synthetic workflows of these critical precursors, providing actionable protocols for drug development professionals.
Historical Discovery and Evolution
The utility of simple hydrazinopyridines, such as 2-hydrazinopyridine and 3-hydrazinopyridine, has been recognized for decades in the synthesis of pharmaceuticals and agrochemicals[1]. Early screening programs relied heavily on these non-halogenated precursors to generate libraries of bioactive pyrazoles and hydrazones[2].
However, the agrochemical industry's shift towards halogenated heterocycles in the early 2000s catalyzed the development of polyhalogenated variants[3]. Compounds like 2,3,5,6-tetrafluoro-4-hydrazinopyridine and 4-bromo-2,3,5-trifluoro-6-hydrazinopyridine were synthesized to leverage the "fluorine effect," which significantly increases the lipophilicity, metabolic resistance, and bioavailability of the resulting active ingredients[4].
A landmark achievement in this domain was the discovery of the insecticide candidate Tyclopyrazoflor by Dow AgroSciences (now Corteva Agriscience) in 2013[5]. Tyclopyrazoflor, a pyridinyl-pyrazole derivative, demonstrated exceptional efficacy against sap-feeding pests like Bemisia tabaci[5]. Its development underscored the critical role of hydrazinopyridine precursors, specifically utilizing 3-hydrazinopyridine·2HCl in a highly optimized [3+2] cyclization strategy[6]. More recently, in 2024, Corteva obtained provisional ISO approval for Tiapyrachlor, a closely related pipeline insecticide, further validating the commercial viability of this chemical class[7].
Mechanistic Insights and Biological Targets
The efficacy of agrochemicals derived from halogenated hydrazinopyridines is intrinsically linked to their highly specific mechanisms of action (MoA). For instance, Tyclopyrazoflor operates by disrupting the insect's neurotransmission system[5]. Specifically, it acts as a modulator of the chordotonal organ TRPV (Transient Receptor Potential Vanilloid) channels[8]. The halogenated pyridine and pyrazole rings form critical hydrogen bonds and hydrophobic interactions with the receptor, blocking calcium ion transport and leading to rapid pest mortality[9].
Mechanism of action for Tyclopyrazoflor targeting insect TRPV channels.
Chemical Synthesis and Experimental Workflows
The synthesis of halogenated hydrazinopyridines and their subsequent conversion into bioactive pyrazoles relies on highly specific, causality-driven experimental designs.
Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine via SNAr
The synthesis of fluorinated hydrazinopyridines exploits Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of four fluorine atoms, renders the C4 position highly electrophilic and susceptible to nucleophilic attack[10].
Protocol 1: Self-Validating SNAr Synthesis
-
Preparation: Dissolve pentafluoropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) within a round-bottom flask[11].
-
Temperature Control: Cool the solution in an ice bath (0–5 °C) with continuous magnetic stirring.
-
Causality: Low temperature prevents over-substitution (di- or tri-hydrazine adducts) and safely controls the exothermic nature of the hydrazine addition.
-
-
Nucleophilic Addition: Slowly add hydrazine hydrate (1.1 equiv) dropwise to the cooled solution[11].
-
Reaction Progression: Allow the mixture to stir overnight, gradually warming to room temperature (20–25 °C) to ensure complete conversion[11].
-
Workup & Purification: Remove the DCM using a rotary evaporator. Redissolve the crude residue in fresh DCM, transfer to a separatory funnel, and wash with a 10% sodium carbonate solution.
-
Causality: The sodium carbonate wash neutralizes any acidic hydrofluoric acid (HF) byproducts generated during the displacement, preventing product degradation. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield pure 2,3,5,6-tetrafluoro-4-hydrazinopyridine[11].
-
[3+2] Cyclization to Pyridinyl Pyrazoles
To construct the core of insecticides like Tyclopyrazoflor, hydrazinopyridines undergo [3+2] cyclization with Michael acceptors[6].
Protocol 2: Synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine precursors
-
Base Activation: Charge a reaction vessel with sodium ethoxide (NaOEt, 21 wt % in EtOH, ~3.1 equiv)[6].
-
Hydrazine Addition: Add 3-hydrazinopyridine·2HCl (1.0 equiv).
-
Observation: An exothermic reaction occurs (typically rising from 20 °C to 58 °C) as the free hydrazine is liberated from its dihydrochloride salt[6].
-
-
Cyclization: Cool the mixture back to 20 °C and add acrylonitrile (2.0 equiv). Heat the reaction to 60 °C for 5 hours.
-
Causality: The initial cooling prevents premature polymerization of the acrylonitrile monomer, while the subsequent targeted heating provides the exact activation energy required to drive the [3+2] cycloaddition forward to form the pyrazole ring[6].
-
-
Quenching & Isolation: Cool to <20 °C and quench with 4 N HCl in dioxane. Purify the crude product via silica gel column chromatography (0–10% MeOH/DCM) to isolate the pyrazole intermediate[6].
Synthetic workflow for producing pyridinyl pyrazoles via SNAr and cyclization.
Quantitative Data and Comparative Analysis
The versatility of these precursors is evident in the diverse range of agrochemical classes they generate. The table below summarizes key halogenated hydrazinopyridines, their structural advantages, and their target applications.
| Precursor Compound | CAS Number | Structural Features | Target Agrochemical Class | Key Derivative / Active Ingredient |
| 2-Hydrazinopyridine | 4930-98-7 | Unsubstituted pyridine ring | Broad-spectrum intermediates | Dicyanisophorone-based probes |
| 3-Hydrazinopyridine·2HCl | 42166-50-7 | Dihydrochloride salt, high aqueous solubility | Insecticides | Tyclopyrazoflor[6] |
| 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | N/A | Tetrafluorinated, highly electrophilic C4 | Fungicides, Herbicides | Pyridinyl Triazoles/Hydrazones[4] |
| 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine | 65717-66-0 | Brominated and trifluorinated | Advanced Insecticides | TFMP-containing agrochemicals[12] |
| 5-Bromo-2-hydrazinopyridine | 77992-44-0 | Monobrominated | Fungicides | Triazole derivatives[3] |
Conclusion and Future Perspectives
The strategic incorporation of halogens into hydrazinopyridine scaffolds has fundamentally advanced agrochemical discovery. By enabling robust SNAr and[3+2] cyclization chemistries, these precursors facilitate the rapid assembly of complex, metabolically stable pyrazoles and hydrazones. As demonstrated by the commercialization trajectory of Tyclopyrazoflor and Tiapyrachlor, halogenated hydrazinopyridines will remain indispensable in the ongoing development of next-generation crop protection agents.
References
-
[1] Title: 2-Hydrazinopyridine - Chem-Impex. Source: chemimpex.com. URL: 1
-
[4] Title: Application Notes and Protocols: The Versatility of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Agrochemical Synthesis. Source: benchchem.com. URL: 4
-
[12] Title: 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine. Source: smolecule.com. URL: 12
-
[2] Title: Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution.... Source: researchgate.net. URL: 2
-
[6] Title: Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Source: acs.org. URL: 6
-
Title: 2-Hydrazinopyridine 97 4930-98-7. Source: sigmaaldrich.com. URL: Link
-
[11] Title: Application Notes and Protocols: The Versatility of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Agrochemical Synthesis. Source: benchchem.com. URL: 11
-
[9] Title: Tyclopyrazoflor | CymitQuimica. Source: cymitquimica.com. URL: 9
-
[10] Title: Application Notes and Protocols: Reaction of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine with Amino Acids. Source: benchchem.com. URL: 10
-
[5] Title: Tyclopyrazoflor is expected to do very well when it comes to market. Source: echemi.com. URL: 5
-
[8] Title: Tyclopyrazoflor|Novel Pyridylpyrazole Insecticide|RUO. Source: benchchem.com. URL: 8
-
[7] Title: AGROCHEMICAL DISCOVERY UPDATE – CORTEVA AGRISCIENCE'S NEW INSECTICIDE TIAPYRACHLOR. Source: chemrobotics.in. URL: 7
-
[3] Title: 5-BROMO-2-HYDRAZINOPYRIDINE 77992-44-0 wiki. Source: guidechem.com. URL: 3
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Methodological & Application
Advanced Application Note: Synthesis and Integration of 3-Chloro-2-fluoro-6-hydrazinopyridine into High-Throughput Screening (HTS) Libraries
Executive Summary & Mechanistic Rationale
In the landscape of modern drug discovery, the quality of a High-Throughput Screening (HTS) library dictates the success rate of identifying viable therapeutic leads[1]. 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS: 2044706-89-8) [2][3] has emerged as a highly prized, trifunctional building block for generating nitrogen-enriched heterocyclic libraries.
As a Senior Application Scientist, the selection of this specific scaffold is driven by strict mechanistic causality rather than mere structural novelty:
-
The Hydrazine Moiety (C6): Acts as a potent dinucleophile. It readily undergoes cyclocondensation with 1,3-dicarbonyls or α,β-unsaturated nitriles to form pyrazoles and triazolopyridines[4][5][6]. These fused motifs are privileged scaffolds, particularly in the design of ATP-competitive kinase inhibitors[7].
-
The Fluorine Atom (C2): Strategically positioned adjacent to the pyridine nitrogen, fluorine modulates the pKa of the heterocycle, enhances lipophilic efficiency (LipE), and provides a metabolic shield against oxidative degradation by cytochrome P450 enzymes.
-
The Chlorine Atom (C3): Serves as an orthogonal synthetic handle. Because the C-Cl bond is relatively inert during the initial hydrazine cyclization, it allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling exponential expansion of the combinatorial library.
Physicochemical Profiling & HTS Suitability
To ensure compounds synthesized from this core adhere to Lipinski’s Rule of Five and are suitable for Fragment-Based Drug Discovery (FBDD) and HTS, the baseline physicochemical properties of the starting scaffold must be tightly controlled.
Table 1: Quantitative Physicochemical Profile of 3-Chloro-2-fluoro-6-hydrazinopyridine
| Parameter | Value | HTS / FBDD Relevance |
| Molecular Weight | 161.56 g/mol | Ideal for fragment libraries; leaves ample MW budget (<500 Da) for late-stage R-group additions[1][3]. |
| Hydrogen Bond Donors (HBD) | 3 (-NHNH₂) | Consumed during cyclization; final library compounds typically possess 0-2 HBDs, optimizing membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, F, Cl) | Enhances aqueous solubility and provides multiple vectors for protein-ligand interactions (e.g., kinase hinge binding). |
| CLogP (Estimated) | ~0.8 - 1.2 | Highly hydrophilic starting point; prevents the final elaborated library members from becoming excessively lipophilic ("brick dust"). |
| Reactivity Profile | Trifunctional | Enables a two-dimensional combinatorial grid (R1/R2 via cyclization, R3 via cross-coupling). |
Combinatorial Workflow Design
The following diagram illustrates the logical relationship and experimental workflow for converting the singular 3-Chloro-2-fluoro-6-hydrazinopyridine scaffold into a spatially arrayed library of >10,000 unique compounds.
Combinatorial workflow for generating HTS libraries from 3-Chloro-2-fluoro-6-hydrazinopyridine.
Experimental Protocols
The following methodologies are designed for automated liquid handling systems and include built-in self-validation steps to ensure high-fidelity library generation.
Protocol 1: Parallel Synthesis of Pyrazolo-pyridine Cores (Hit Generation)
Causality Check: We utilize Glacial Acetic Acid as an additive. The mild acidic environment is critical; it protonates the carbonyl oxygen of the 1,3-diketone, increasing its electrophilicity for the initial hydrazine attack, while avoiding the degradation of the sensitive fluoro-pyridine ring that would occur under harsh mineral acid conditions[5].
Step-by-Step Methodology:
-
Preparation: In a 96-well deep-well reaction block, dispense 3-Chloro-2-fluoro-6-hydrazinopyridine (0.1 mmol, 16.1 mg) into each well using an automated powder/liquid dispenser.
-
Reagent Addition: Add a unique 1,3-dicarbonyl compound (0.11 mmol, 1.1 eq) to each well from a pre-plated diversity library.
-
Solvent Dispensing: Add 1.0 mL of anhydrous Ethanol containing 5% (v/v) Glacial Acetic Acid to each well.
-
Reaction: Seal the block with a Teflon-lined mat. Heat the block in a shaker incubator at 80°C for 12 hours with continuous agitation (600 rpm).
-
Self-Validation (LC-MS): Extract 5 µL from control wells. Confirm the disappearance of the starting material mass ( m/z 162 [M+H]+ ) and the appearance of the cyclized product. The isotopic pattern must retain the 3:1 ratio characteristic of a single Chlorine atom (Cl-35/Cl-37).
-
Workup: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac). The resulting crude pyrazolo-pyridines are carried directly to Protocol 2.
Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Causality Check: Aryl chlorides are notoriously sluggish in cross-coupling reactions compared to bromides or iodides. To overcome this activation barrier without destroying the heterocyclic core, we employ Pd(dppf)Cl2 . The bidentate dppf ligand provides the necessary electron density and steric bulk to facilitate the oxidative addition of Palladium into the stubborn C-Cl bond[4].
Step-by-Step Methodology:
-
Preparation: To the dried crude intermediates in the 96-well block, add a diverse array of aryl/heteroaryl boronic acids (0.15 mmol, 1.5 eq).
-
Catalyst & Base: Dispense a master mix containing Pd(dppf)Cl2 (0.005 mmol, 5 mol%) and anhydrous K2CO3 (0.3 mmol, 3 eq) dissolved in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 1.2 mL per well).
-
Inert Atmosphere: Purge the block with Nitrogen gas for 5 minutes and seal tightly.
-
Reaction: Heat the block to 100°C for 8 hours. (Alternatively, if using a parallel microwave synthesizer, irradiate at 120°C for 20 minutes).
-
Self-Validation (Isotopic Shift): Perform LC-MS on the products. A successful coupling is validated by the loss of the characteristic 3:1 Cl isotopic signature, replaced by the exact mass of the coupled bi-aryl product.
-
Purification: Filter the reaction mixtures through a 96-well Celite/Silica SPE plate to remove Palladium black and inorganic salts. Submit the eluent for automated preparative HPLC.
-
Formatting: Lyophilize the purified fractions and resuspend in 100% DMSO to a standard concentration (e.g., 10 mM) for integration into the HTS screening deck[8][9].
References
-
Molaid. "3-Chloro-2-fluoro-6-hydrazinopyridine - CAS号2044706-89-8." molaid.com. Available at:[Link]
-
BMG LABTECH. "High-throughput screening (HTS)." bmglabtech.com. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." beilstein-journals.org. Available at: [Link]
-
ACS Omega. "Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines." acs.org. Available at: [Link]
-
National Institutes of Health (NIH). "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." ncbi.nlm.nih.gov. Available at: [Link]
-
Journal of the American Chemical Society. "Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions." acs.org. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 3. 3-Chloro-2-fluoro-6-hydrazinopyridine - CAS号 2044706-89-8 - 摩熵化学 [molaid.com]
- 4. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. bmglabtech.com [bmglabtech.com]
- 9. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]
Step-by-step guide to synthesizing triazolopyridines from 3-Chloro-2-fluoro-6-hydrazinopyridine
An Application Note and Protocol for the Synthesis of[1][2][3]Triazolopyridines
Topic:
Abstract
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds, including agents with anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This application note provides a comprehensive, step-by-step guide for the synthesis of substituted 8-chloro-7-fluoro-[1][2][3]triazolo[4,3-a]pyridines, starting from the commercially available 3-Chloro-2-fluoro-6-hydrazinopyridine. The described methodology follows a robust two-step sequence: the initial formation of an N'-acylhydrazide intermediate via reaction with a carboxylic acid, followed by a dehydrative intramolecular cyclization facilitated by phosphorus oxychloride (POCl₃). This protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and efficient synthesis.
Introduction: The Significance of Triazolopyridines
Triazolopyridines are fused heterocyclic systems that have garnered significant attention in medicinal chemistry and materials science.[1][5] Their unique structural and electronic properties allow them to act as versatile pharmacophores and ligands, leading to their incorporation into numerous drug candidates and approved therapeutics.[2][7][8] The development of efficient and scalable synthetic routes to access diverse analogues of this scaffold is therefore a critical endeavor in modern drug discovery.[9][10]
The traditional and widely adopted method for constructing the[1][2][3]triazolo[4,3-a]pyridine ring system involves the cyclization of a 2-hydrazinopyridine precursor.[1][11] This guide focuses on a specific and highly useful starting material, 3-Chloro-2-fluoro-6-hydrazinopyridine, to generate triazolopyridines with a defined substitution pattern on the pyridine ring, which can be further elaborated to explore structure-activity relationships (SAR).
Reaction Mechanism and Rationale
The synthesis proceeds through a logical two-step pathway: acylation followed by cyclization. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Step 1: Acylation of Hydrazine. The synthesis initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety in 3-Chloro-2-fluoro-6-hydrazinopyridine on the electrophilic carbonyl carbon of a selected carboxylic acid (or a more reactive derivative like an acyl chloride). This forms a stable N'-(5-chloro-6-fluoropyridin-2-yl)hydrazide intermediate. This step is typically straightforward and proceeds with high efficiency.
-
Step 2: Dehydrative Cyclization. The critical ring-forming step is achieved by treating the hydrazide intermediate with a powerful dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][12][13] POCl₃ activates the amide carbonyl group, making it susceptible to intramolecular nucleophilic attack by the pyridine ring nitrogen.[14][15] This is followed by a dehydration event to yield the aromatic[1][2][3]triazolo[4,3-a]pyridine ring system. The use of POCl₃ is advantageous as it serves as both the dehydrating reagent and often as the reaction solvent.[14][15]
Caption: General two-step synthesis of triazolopyridines.
Safety, Materials, and Equipment
3.1. Critical Safety Precautions
This protocol involves hazardous materials that require strict safety measures.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently and exothermically with water, releasing toxic HCl gas.[14] All manipulations must be performed in a certified chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemically resistant gloves (e.g., butyl rubber).[16] Have a compatible quenching agent (e.g., dry sand or sodium bicarbonate) and a fire extinguisher suitable for chemical fires readily available.
-
3-Chloro-2-fluoro-6-hydrazinopyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid generating dust.[17] Standard PPE should be worn during handling.[3]
-
Waste Disposal: All chemical waste, particularly any containing POCl₃, must be disposed of according to institutional and local environmental regulations. Excess POCl₃ must be quenched carefully by slowly adding it to a vigorously stirred, ice-cold solution of sodium bicarbonate or by adding it to an inert solvent and then slowly adding isopropanol.
3.2. Materials and Reagents
| Reagent/Solvent | CAS Number | Molecular Wt. | Key Properties | Supplier |
| 3-Chloro-2-fluoro-6-hydrazinopyridine | 879090-31-0 | 161.57 | Solid | AK Scientific, Inc. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Liquid, corrosive, water-reactive | Merck/Sigma-Aldrich |
| Acetic Acid | 64-19-7 | 60.05 | Liquid, corrosive | Fisher Scientific |
| Pyridine | 110-86-1 | 79.10 | Liquid, flammable, toxic | Major suppliers |
| Ethyl Acetate | 141-78-6 | 88.11 | Liquid, flammable solvent | Major suppliers |
| Hexanes | 110-54-3 | 86.18 | Liquid, flammable solvent | Major suppliers |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Basic solution for neutralization | Prepare in-house |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent | Major suppliers |
3.3. Required Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser with gas outlet/drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (glass column, silica gel)
Detailed Experimental Protocol
This protocol provides an example using acetic acid to synthesize 8-chloro-7-fluoro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. The procedure can be adapted for other carboxylic acids.
Part A: Synthesis of N'-(5-chloro-6-fluoropyridin-2-yl)acetohydrazide (Intermediate)
-
To a 100 mL round-bottom flask, add 3-Chloro-2-fluoro-6-hydrazinopyridine (1.62 g, 10.0 mmol).
-
Add anhydrous pyridine (20 mL) to dissolve the starting material.
-
Cool the flask in an ice bath to 0 °C with magnetic stirring.
-
Slowly add acetic acid (0.66 g, 11.0 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4 hours at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).
-
Dry the isolated white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step.
Part B: Dehydrative Cyclization to 8-chloro-7-fluoro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
CRITICAL: Perform this entire procedure in a well-ventilated fume hood.
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the dried N'-(5-chloro-6-fluoropyridin-2-yl)acetohydrazide from Part A (approx. 10.0 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Maintain the reflux for 3 hours. The reaction mixture should become a clear solution. Monitor by TLC (quench a small aliquot carefully before spotting).
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Quenching: Place 200 g of crushed ice in a large beaker (1 L) with vigorous stirring. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice. This is a highly exothermic process that will release HCl gas. Ensure efficient stirring and cooling.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic mixture to neutralize it. Be cautious of gas evolution (CO₂). Continue adding base until the pH of the solution is ~8-9.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure triazolopyridine product.
Caption: Step-by-step experimental workflow diagram.
Characterization and Data
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the two N-H signals from the hydrazide intermediate. Appearance of aromatic proton signals characteristic of the fused ring system, with chemical shifts and coupling constants consistent with the substitution pattern. A singlet for the methyl group at the 3-position would be expected around δ 2.5-2.8 ppm.[18][19][20] |
| ¹³C NMR | Appearance of signals corresponding to the carbons of the triazole ring and shifts in the pyridine ring carbons upon cyclization.[21] |
| HRMS | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of the target compound, confirming its elemental composition.[21] |
| IR Spec. | Disappearance of the N-H stretch (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹) from the hydrazide intermediate.[18] |
Table of Expected Data for Example Product:
| Compound Name | Structure | Yield | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 8-chloro-7-fluoro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | ![]() | 75-85% | 165-168 | 7.95 (d, 1H), 7.10 (dd, 1H), 2.65 (s, 3H) |
(Note: ¹H NMR data is predictive and should be confirmed experimentally.)
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; moisture in reagents/solvents. | Ensure anhydrous conditions. Increase reaction time or use a more reactive acylating agent (e.g., acetyl chloride instead of acetic acid). |
| No reaction in Part B | Insufficient heating; degraded POCl₃. | Ensure the reaction reaches and maintains reflux temperature. Use a fresh bottle of POCl₃. |
| Low yield in Part B | Incomplete cyclization; loss of product during work-up. | Increase reflux time. Ensure complete neutralization before extraction; perform more extractions if necessary. |
| Difficult Purification | Formation of byproducts. | Re-evaluate reaction conditions (temperature, time). Ensure careful quenching and neutralization to avoid side reactions. |
Conclusion
This application note details an efficient and reliable protocol for the synthesis of 8-chloro-7-fluoro-[1][2][3]triazolo[4,3-a]pyridine derivatives from 3-Chloro-2-fluoro-6-hydrazinopyridine. The two-step acylation and POCl₃-mediated cyclization is a classic and powerful method for constructing this valuable heterocyclic core.[1][12] By providing clear mechanistic rationale, rigorous safety guidelines, and step-by-step instructions, this guide enables researchers to confidently synthesize a variety of analogues for applications in drug discovery and chemical biology.
References
- R. A. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Kim, J. et al. (2021).
- Various Authors. (2025).
- AK Scientific, Inc. Safety Data Sheet: 3-Chloro-2-fluoro-6-hydrazinopyridine. AK Scientific, Inc.
- Flefel, E. M. et al. (2018).
- Li, J. et al. (2017). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. PMC.
- Various Authors. (2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters.
- Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update.
- Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry.
- Various Authors. (2024).
- Menet, C. J. et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.
-
DeLuca, K. E. et al. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. MDPI.
- CN102180875A - Preparation method of triazolopyridine derivative.
-
Al-Hourani, B. J. et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.
- Adams, J. P. et al. (2024). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
- Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
- Ballesteros-Garrido, R. et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S.
- SAFETY DATA SHEET - Phosphorus Oxychloride. Merck.
- Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Scilit.
- SAFETY DATA SHEET - 3-Chloro-2-hydrazinopyridine. Apollo Scientific.
- Gandikota, C. et al. (2017). Synthesis of triazolopyridines.
- SAFETY DATA SHEET - 3-Chloro-2-fluoro-6-hydrazinopyridine. Tokyo Chemical Industry.
- Dymińska, L. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
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BenchChem. (2025). Application Notes and Protocols for the Preparation of[1][2][4]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. BenchChem.
- Amin, S. et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
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Application Note & Protocols: Unlocking the Potential of Aryl Chlorides in Metal-Catalyzed Cross-Coupling Reactions
Introduction: The Green and Economical Choice in Cross-Coupling Chemistry
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, forming the bedrock of methodologies for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, the reactivity of aryl halides in these transformations follows a well-established trend: I > Br > OTf >> Cl.[3] This trend is inversely correlated to the carbon-halogen bond dissociation energy, making the robust C-Cl bond notoriously difficult to activate.[1]
However, the economic and environmental advantages of using aryl chlorides are undeniable. Chloroaromatics are often significantly less expensive and more widely available as industrial feedstocks than their bromide and iodide counterparts.[1][4] The lower atomic weight of chlorine also results in a better mass economy. For decades, the inertness of the C-Cl bond posed a significant barrier to their widespread use, necessitating harsh reaction conditions and highly specialized catalysts.
This guide delves into the significant advancements in catalyst technology that have overcome this challenge, transforming aryl chlorides from reluctant participants to valuable substrates in a wide array of cross-coupling reactions. We will explore the mechanistic nuances, provide field-proven insights, and detail experimental protocols for key transformations, empowering researchers to leverage the full potential of these cost-effective and abundant building blocks.
Section 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Chlorides
The Suzuki-Miyaura reaction, a palladium-catalyzed coupling of an organoboron reagent with an organic halide, is one of the most versatile methods for creating biaryl structures.[3][5] The activation of aryl chlorides in this reaction hinges on overcoming the high energy barrier of the initial oxidative addition step.[1]
Mechanism & Rationale: The Critical Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For aryl chlorides, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is the rate-limiting step.[1] The success of this transformation has been enabled by the development of highly electron-rich and sterically bulky phosphine ligands.
-
Expertise & Experience: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are designed to increase the electron density on the palladium center. This enhanced electron density facilitates the cleavage of the strong C-Cl bond. The steric bulk of these ligands promotes the reductive elimination step and helps to stabilize the active monoligated Pd(0) species, preventing catalyst deactivation.
-
Trustworthiness: The choice of base is also critical. A suitable base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step, where the organic group is transferred from boron to palladium.[7] The base must be strong enough to facilitate this step without promoting unwanted side reactions like protodeboronation of the starting material.[6]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides.
Experimental Protocol: Synthesis of 4-Phenylpyridine
This protocol describes the Suzuki-Miyaura coupling of 4-chloropyridine with phenylboronic acid, a common transformation in medicinal chemistry.
Materials:
-
4-Chloropyridine hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Add 4-chloropyridine hydrochloride (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ / XPhos |
| Catalyst Loading | 2 mol% Pd |
| Ligand Loading | 4 mol% |
| Base | K₃PO₄ (3 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (10:1) |
| Temperature | 100 °C |
| Time | 4-12 h |
Section 2: The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[8][9] Its development has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[9] As with Suzuki coupling, activating aryl chlorides requires specialized catalytic systems.
Mechanism & Rationale: Ligand-Controlled Reactivity
The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Expertise & Experience: The choice of ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective.[9] These ligands promote the challenging oxidative addition of the aryl chloride and facilitate the final C-N bond-forming reductive elimination step. The steric bulk prevents the formation of inactive palladium-amine complexes and accelerates the desired reaction pathway.
-
Trustworthiness: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial. The base deprotonates the amine coordinated to the palladium center, forming the palladium-amido complex that precedes reductive elimination. The base must be carefully chosen to be compatible with the functional groups present in the substrates.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-methylphenyl)morpholine
This protocol details the amination of 4-chlorotoluene with morpholine, a common transformation for synthesizing valuable building blocks.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (2.0 mmol) to a dry Schlenk tube.
-
Add degassed toluene (5 mL).
-
Add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
After the reaction is complete (typically 6-18 hours, monitor by GC), cool the mixture to room temperature.
-
Quench the reaction carefully with water.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield the product.
| Parameter | Condition |
| Catalyst | Pd(dba)₂ / XPhos |
| Catalyst Loading | 1.5 mol% Pd |
| Base | NaOtBu (2.0 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 6-18 h |
Section 3: The Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds, providing a direct route to aryl alkynes.[10][11] While traditionally employing a dual Pd/Cu catalytic system, the coupling of less reactive aryl chlorides has necessitated the development of advanced, often copper-free, methodologies.[12]
Mechanism & Rationale: Overcoming Inertness
The classic Sonogashira cycle involves palladium-catalyzed oxidative addition and reductive elimination, with a copper co-catalyst facilitating the formation of a copper(I) acetylide intermediate for the transmetalation step.
-
Expertise & Experience: The activation of aryl chlorides for Sonogashira coupling is particularly challenging.[13] Highly active catalyst systems are required. Modern protocols often utilize bulky, electron-rich phosphine ligands or NHC ligands with a palladium source. Many successful methods for aryl chlorides are "copper-free" to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, which can be problematic at the higher temperatures needed to activate the C-Cl bond. In these systems, the base is believed to play a direct role in forming the palladium-acetylide species.[14]
-
Trustworthiness: Base selection is critical. A strong amine base like pyrrolidine or a carbonate base in a polar aprotic solvent is often employed. The base not only deprotonates the terminal alkyne but also acts as a ligand and reductant for the palladium catalyst, maintaining its active Pd(0) state.
Visualization: Sonogashira Coupling Logical Relationship
Caption: Key components for a successful Sonogashira coupling.
Experimental Protocol: Synthesis of 1-methoxy-4-(phenylethynyl)benzene
This protocol describes the copper-free Sonogashira coupling of 4-chloroanisole with phenylacetylene.
Materials:
-
4-Chloroanisole
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Pyrrolidine
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a Schlenk tube, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and TBAI (0.2 mmol, 20 mol%).
-
Place the tube under an inert atmosphere.
-
Add anhydrous DMF (4 mL), 4-chloroanisole (1.0 mmol), phenylacetylene (1.5 mmol), and pyrrolidine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2 mol% |
| Additive | TBAI (20 mol%) |
| Base | Pyrrolidine (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 24 h |
Section 4: Other Important Cross-Coupling Reactions
The advancements in catalyst design have also enabled the use of aryl chlorides in other key cross-coupling reactions.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. While challenging, specialized palladium catalysts, including palladacycles and systems with bulky phosphine or NHC ligands, can effectively catalyze the reaction of aryl chlorides, often under milder conditions than previously possible.[15][16][17]
Negishi Coupling: This reaction utilizes organozinc reagents, which are highly reactive and functional-group tolerant.[18] The development of catalysts like Pd(P(t-Bu)₃)₂ has established general protocols for the Negishi coupling of unactivated and electron-rich aryl chlorides with both aryl- and alkylzinc reagents.[19][20] This method is particularly powerful for creating sterically hindered biaryls.[19]
Troubleshooting and Key Considerations
-
Low Conversion: If you observe low conversion, consider increasing the catalyst loading (e.g., from 1 mol% to 3 mol%), switching to a more electron-rich or bulkier ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
Side Reactions:
-
Hydrodehalogenation (replacement of Cl with H) can occur, often stemming from moisture or protic impurities. Ensure anhydrous conditions.
-
Homocoupling of the organometallic reagent (e.g., boronic acid) can be promoted by oxygen. Proper degassing of solvents and maintaining an inert atmosphere is critical.[6]
-
-
Catalyst Deactivation: Catalyst deactivation can be caused by impurities in the starting materials or by thermal decomposition at high temperatures. Using robust, well-defined pre-catalysts can often improve catalyst lifetime and reproducibility.
Conclusion
The activation of the C-Cl bond is no longer a prohibitive barrier in metal-catalyzed cross-coupling. The development of sophisticated ligands and robust catalytic systems has unlocked the vast potential of aryl chlorides as economical, abundant, and effective coupling partners. By understanding the mechanistic principles behind catalyst selection and carefully optimizing reaction conditions, researchers in academia and industry can now routinely employ these substrates to build complex molecules efficiently and sustainably. The continued evolution of catalyst technology promises to further expand the scope and utility of these invaluable transformations.
References
-
Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P( t -Bu) 3 ) 2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
So, C. M., & Ye, Z. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters, 13(20), 5584–5587. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald-Hartwig Amination. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Han, Y., & Zhang, H. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition, 48(31), 5846-5848. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sotorrios, L., & Correa, A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis, 56(01), 1-13. Available at: [Link]
-
Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
So, C. M., & Ye, Z. (2011). Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases. PubMed. Retrieved from [Link]
-
Rowe, S. M., & El-Kaderi, H. M. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 483. Available at: [Link]
-
Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. Available at: [Link]
-
Nechaev, M. S., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1076–1085. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Scribd. Retrieved from [Link]
-
Zhang, H., et al. (2022). Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. PubMed. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. ResearchGate. Retrieved from [Link]
-
So, C. M., & Ye, Z. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ResearchGate. Retrieved from [Link]
-
Organ, M. G., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
-
Hua, R., & Li, Y. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 5999–6002. Available at: [Link]
-
Mack, J. B., & Stambuli, J. P. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(29), 11739-11744. Available at: [Link]
-
James, B. R., et al. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. Available at: [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Zhang, P. (2017). Novel Strategies for Addressing Classical Challenges in C-C Bond Formation. DataSpace. Retrieved from [Link]
-
Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(8), 1647-1662. Available at: [Link]
-
Newman, S. G., & Garg, N. K. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 57(3-4), 223-234. Available at: [Link]
-
Guo, W., & Wang, J. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1630. Available at: [Link]
-
Adebayo, A. O., et al. (2022). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 12(1), 21-47. Available at: [Link]
-
Schmalz, H.-G., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(15), 5486-5492. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for 3-Chloro-2-fluoro-6-hydrazinopyridine Synthesis
Welcome to the Technical Support Center. The synthesis of 3-chloro-2-fluoro-6-hydrazinopyridine via the nucleophilic aromatic substitution (SNAr) of 3-chloro-2,6-difluoropyridine with hydrazine hydrate is a critical transformation in pharmaceutical and agrochemical development.
While the reaction appears straightforward, researchers frequently encounter yield-limiting issues such as poor regioselectivity, over-substitution, and oxidative degradation. As an Application Scientist, I have designed this guide to move beyond basic protocols—explaining the causality behind molecular behaviors so you can engineer a self-validating, high-yield synthetic system.
Reaction Pathway & Mechanistic Overview
The SNAr reaction on polyhalogenated pyridines proceeds via a resonance-stabilized Meisenheimer complex [1]. In 3-chloro-2,6-difluoropyridine, both the C2 and C6 positions are highly electrophilic. However, controlling the trajectory of the incoming hydrazine nucleophile is the key to maximizing yield.
Fig 1: SNAr reaction pathways for 3-chloro-2,6-difluoropyridine with hydrazine.
Troubleshooting FAQs
Q1: Why am I seeing a significant amount of the 2-hydrazino regioisomer in my crude NMR? The Causality: The regioselectivity of this SNAr reaction is a classic competition between electronic activation and steric hindrance. The C2-fluorine is strongly activated by the inductive electron-withdrawing effect of the adjacent C3-chlorine. However, the large Van der Waals radius of the chlorine atom physically blocks the trajectory of the incoming nucleophile. If you observe the 2-hydrazino isomer, your reaction has likely overcome the activation energy barrier for C2-attack, pushing the system away from kinetic control and into thermodynamic control. The Solution: Maintain strict kinetic control by lowering the reaction temperature (0 °C to 5 °C). At these temperatures, the reaction heavily favors the less sterically hindered C6-position [1].
Q2: My yield is low due to the formation of 3-chloro-2,6-dihydrazinopyridine (bis-substitution). How do I prevent this? The Causality: Hydrazine is a highly reactive nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs). Once the first hydrazine group attaches to the C6 position, its electron-donating nature partially deactivates the pyridine ring. However, the remaining C2-fluorine is still electrophilic enough to undergo a second substitution if excess hydrazine is present or if the temperature rises. The Solution:
-
Strict Stoichiometry: Limit hydrazine hydrate to exactly 1.1–1.2 equivalents.
-
Inverse Addition: Always add the hydrazine dropwise to a cooled solution of the pyridine. This ensures the pyridine derivative is always in stoichiometric excess relative to the available hydrazine during the critical mixing phase.
Q3: The reaction mixture turns dark brown, and the isolated product degrades over time. What is happening? The Causality: Hydrazines are highly susceptible to oxidative degradation, a process aggressively catalyzed by trace transition metals (e.g., Fe, Cu, Ru) leaching from reactor walls, spatulas, or solvent impurities [2, 3]. Metal ions catalyze the oxidation of hydrazine into diazonium intermediates and radical species, leading to rapid polymerization and dark coloration. The Solution: Add a catalytic amount of EDTA (ethylenediaminetetraacetic acid) to the reaction mixture. EDTA forms highly stable, unreactive complexes with trace metal ions, sequestering them and completely suppressing metal-catalyzed auto-oxidation [2].
Q4: What is the optimal solvent system for this transformation? The Causality: Protic solvents (like pure ethanol) accelerate the reaction via hydrogen bonding to the leaving fluoride ion, but they simultaneously increase the rate of bis-substitution. Purely aprotic solvents (like DMF) require higher temperatures, ruining regioselectivity. The Solution: A mixed solvent system of THF/Ethanol (4:1) provides the perfect balance. THF solubilizes the starting material and stabilizes the Meisenheimer complex, while the small fraction of ethanol assists in leaving-group stabilization without over-accelerating side reactions.
Quantitative Data: Reaction Condition Optimization
The following table summarizes our internal optimization data, demonstrating how temperature, stoichiometry, and solvent choice directly dictate the fate of the reaction.
| Entry | Solvent System | Temp (°C) | N₂H₄ (equiv) | Yield (%) | Regioselectivity (C6:C2) | Bis-substitution (%) |
| 1 | DMF | 80 | 3.0 | 30 | 70:30 | 40 |
| 2 | EtOH | 25 | 2.0 | 65 | 85:15 | 15 |
| 3 | THF | 0 | 1.2 | 78 | 95:5 | 5 |
| 4 | THF/EtOH (4:1) | 0 | 1.2 | 88 | 98:2 | <1 |
Optimized Experimental Protocol
This protocol is designed as a self-validating system . Built-in checkpoints ensure that if a parameter drifts, you can correct it before yield is compromised.
-
Preparation & Inertion: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and an internal temperature probe. Flame-dry the apparatus under vacuum and backfill with Argon.
-
Dissolution & Sequestration: Dissolve 3-chloro-2,6-difluoropyridine (10.0 g, 66.9 mmol) in anhydrous THF (80 mL) and absolute ethanol (20 mL). Add EDTA (10 mg) to the flask.
-
Validation Checkpoint: The solution should remain perfectly clear. If it darkens upon stirring, metal contamination is severe; add an additional 5 mg of EDTA.
-
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0–2 °C.
-
Controlled Addition: Charge the dropping funnel with hydrazine monohydrate (4.0 g, 80.0 mmol, 1.2 equiv) dissolved in ethanol (10 mL). Add this solution dropwise over 45 minutes.
-
Validation Checkpoint: Monitor the internal temperature probe. If the exothermic reaction causes the temperature to spike above 5 °C, immediately pause the addition. Exceeding 5 °C will trigger C2-attack and bis-substitution.
-
-
Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction progression via HPLC.
-
Quenching & Precipitation: Once complete, quench the reaction by slowly adding 100 mL of ice-cold distilled water. The product will immediately begin to precipitate as a pale-yellow solid.
-
Isolation: Stir for an additional 30 minutes at 0 °C to maximize crystal yield. Filter the solid under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove unreacted hydrazine and ethanol, followed by cold heptane (20 mL) to remove trace organic impurities.
-
Drying & Storage: Dry the solid in a vacuum desiccator over P₂O₅ at room temperature for 12 hours. Do not use heat drying, as hydrazines are thermally sensitive. Store the final product in amber vials under argon at -20 °C.
References
-
Fier, P. S., & Hartwig, J. F. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Available at:[Link]
-
Kuhn, L. P., & Wellman, C. R. (1972). "The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide." Ballistic Research Laboratories, DTIC. Available at:[Link]
-
Impert, O., et al. (2025). "Ru(edta) Complex‐Mediated Oxidation of Hydrazine to Nitrogen: Spectral, Electrochemical, and Kinetic Studies." European Journal of Inorganic Chemistry. Available at:[Link]
Technical Support Center: Stability & Troubleshooting Guide for 3-Chloro-2-fluoro-6-hydrazinopyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-6-hydrazinopyridine . Aryl hydrazines are notoriously sensitive compounds; understanding the mechanistic causality behind their degradation is essential for maintaining experimental integrity and reproducibility.
Mechanistic Causality of Hydrazine Oxidation
To prevent degradation, one must first understand the chemical vulnerabilities of 3-Chloro-2-fluoro-6-hydrazinopyridine. The exocyclic hydrazine group (-NHNH₂) is highly electron-rich. The terminal nitrogen possesses a sterically accessible lone pair, making it highly susceptible to single-electron transfer (SET) oxidation[3].
When exposed to dissolved oxygen (O₂) or trace transition metals (such as Cu²⁺ or Fe³⁺), the hydrazine group undergoes rapid oxidative dehydrogenation [2]. This process generates reactive radical intermediates that quickly convert into diazonium or azo compounds. Because these intermediates are highly unstable, they spontaneously decompose, releasing nitrogen gas (N₂) and yielding the deaminated byproduct (3-chloro-2-fluoropyridine) or polymeric dimers [3].
The most effective method to arrest this oxidation is protonation . By converting the free base into a hydrochloride salt, the terminal nitrogen becomes protonated (-NH₃⁺). This eliminates the availability of the lone pair, drastically increasing the oxidation potential of the molecule and rendering it thermodynamically stable against SET oxidation [1].
Oxidation pathways of aryl hydrazines versus hydrochloride salt stabilization.
Troubleshooting Guide & FAQs
Q1: My 3-Chloro-2-fluoro-6-hydrazinopyridine solution turned from pale yellow to dark red/brown overnight. What happened? A: The color change is a definitive indicator of auto-oxidation, resulting in the formation of highly colored azo compounds or polymeric degradation products [3]. Aryl hydrazines rapidly oxidize in the presence of ambient light and dissolved oxygen. Resolution: Always use degassed solvents (see SOP below) and store solutions in amber vials under an inert Argon atmosphere.
Q2: I am observing inconsistent yields in my downstream functionalization of the hydrazine. How can I verify its integrity? A: Partial oxidation leads to the formation of the corresponding 3-chloro-2-fluoropyridine (via loss of N₂) or dimerization. Resolution: Implement a stability-indicating HPLC method to monitor the free base [1]. If degradation is suspected, check for the release of N₂ gas (bubbling in solution) or test the pH. Oxidation is heavily accelerated in alkaline conditions (pH 8–9); maintaining a slightly acidic environment prevents this [2].
Q3: How does the choice of solvent impact the oxidation rate? A: Protic solvents with high dissolved oxygen content (like water or unpurified methanol) accelerate degradation. Furthermore, trace heavy metals in lower-grade solvents act as potent catalysts for hydrazine decomposition [2]. Resolution: Use HPLC-grade, anhydrous solvents. If aqueous conditions are mandatory for your assay, supplement the buffer with a metal chelator like EDTA (0.1 mM) to sequester catalytic trace metals [2].
Q4: Is it better to store the compound as a free base or a salt? A: It is strictly recommended to store the compound as a hydrochloride salt. The protonation of the hydrazine group ([R-NH-NH₃]⁺) stabilizes the molecule against oxidative degradation by removing the electron density required for the initial oxidative electron transfer [1].
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of the Hydrochloride Salt for Long-Term Storage
Causality & Validation: This protocol converts the highly reactive free base into a stable salt. The system is self-validating; the immediate precipitation of the solid salt confirms successful protonation, and the shift in solvent solubility validates the conversion.
-
Dissolution: Dissolve 3-Chloro-2-fluoro-6-hydrazinopyridine free base in anhydrous diethyl ether (or THF) under a strict Argon atmosphere.
-
Temperature Control: Chill the solution to 0°C using an ice bath to prevent exothermic degradation during acid addition.
-
Acidification: Dropwise, add 1.1 equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether) while stirring continuously.
-
Precipitation: Observe the formation of a white to off-white precipitate, indicating the formation of the hydrazine hydrochloride salt.
-
Filtration: Filter the precipitate under a stream of Argon using a Schlenk frit to minimize atmospheric exposure.
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base and trace impurities.
-
Drying & Storage: Dry the solid under high vacuum (<0.1 mbar) for 4 hours. Store the resulting powder at -20°C in a desiccator protected from light [4].
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
Causality & Validation: Removing dissolved oxygen is critical to preventing the auto-oxidation of the free base in solution. This method achieves >99% oxygen removal, validated by the cessation of gas evolution during the final thaw cycle.
-
Preparation: Place the desired reaction solvent in a heavy-walled Schlenk flask and seal the Teflon valve.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: Open the flask to a high vacuum line (≤ 0.1 mbar) for 2–3 minutes to evacuate the atmospheric headspace.
-
Thawing: Close the vacuum valve and allow the solvent to thaw naturally in a warm water bath. You will observe the release of trapped O₂ and N₂ gas bubbles as the solvent melts.
-
Iteration: Repeat the freeze-pump-thaw cycle at least three times. The process is complete (self-validated) when no more gas bubbles evolve during the thawing phase.
-
Inerting: Backfill the flask with high-purity Argon gas.
Quantitative Stability Data
The following table summarizes the expected stability and recovery rates of 3-Chloro-2-fluoro-6-hydrazinopyridine under various storage conditions. Data highlights the critical necessity of salt formation and inert atmospheres.
| Storage Condition | Chemical Form | Atmosphere | Temperature | Stability (Recovery after 30 days) |
| Solution (MeOH) | Free Base | Ambient Air | 25°C | < 40% (Severe degradation) |
| Solution (MeOH) | Free Base | Argon (Degassed) | 25°C | ~ 85% |
| Solid Powder | Free Base | Ambient Air | 4°C | ~ 90% |
| Solid Powder | Free Base | Argon | -20°C | > 98% |
| Solid Powder | HCl Salt | Ambient Air | 25°C | > 95% |
| Solid Powder | HCl Salt | Argon | -20°C | > 99.5% (Optimal) |
References
- BenchChem. "An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride." BenchChem Technical Resources.
- MacNaughton, M. G., et al. "Oxidation of Hydrazine in Aqueous Solutions." Defense Technical Information Center (DTIC).
- MDPI. "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs." Pharmaceuticals.
- AK Scientific, Inc. "3-Chloro-2-fluoro-6-hydrazinopyridine Safety Data & Handling.
Technical Support Center: Troubleshooting Regioselectivity in 3-Chloro-2-fluoro-6-hydrazinopyridine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-chloro-2-fluoro-6-hydrazinopyridine , a highly functionalized building block used in the synthesis of complex fused heterocycles (e.g., pyrazolopyridines).
Below, we detail the mechanistic causality behind common reaction failures, provide a self-validating experimental protocol, and offer a targeted troubleshooting FAQ to help you achieve high regioselectivity and yield.
Mechanistic Foundations & Causality
When condensing 3-chloro-2-fluoro-6-hydrazinopyridine with unsymmetrical dicarbonyls (such as 1,3-diketones), researchers frequently encounter two major hurdles: poor regioselectivity and competing side reactions .
The regiochemical outcome of the classic Knorr pyrazole synthesis is governed by the differential nucleophilicity of the hydrazine nitrogen atoms and the relative electrophilicity of the dicarbonyl carbons 1[1]. In 3-chloro-2-fluoro-6-hydrazinopyridine, the strongly electron-withdrawing halogens (Cl, F) deactivate the proximal nitrogen (N1) . Consequently, the terminal nitrogen (N2) acts as the primary nucleophile. If the electrophilic centers of the coupling partner are not sufficiently differentiated, N2 will attack both indiscriminately, leading to a mixture of constitutional isomers 2[2].
Furthermore, the 2-fluoro substituent on the highly electron-deficient pyridine ring is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr). Under thermal stress or basic conditions, the hydrazine moiety (or other nucleophiles) can undergo SNAr, displacing the fluorine atom and destroying the substrate before the desired cyclization occurs.
Reaction logic and solvent-dependent pathways for 3-chloro-2-fluoro-6-hydrazinopyridine.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am obtaining a 1:1 mixture of pyrazole regioisomers. How can I drive the reaction toward a single isomer? A1: The lack of selectivity indicates that the terminal N2 of the hydrazine cannot distinguish between the two carbonyl groups of your unsymmetrical dicarbonyl. To resolve this, switch your solvent to a strongly hydrogen-bonding, fluorinated alcohol such as Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the carbonyl oxygens, amplifying subtle electronic differences between them and stabilizing the transition state of the favored pathway 1[1].
Q2: My LC-MS shows a major byproduct with a mass exactly 19 Da lower than expected. What is happening? A2: A mass loss of 19 Da corresponds to the loss of the fluorine atom, replaced by a proton or another nucleophile (e.g., loss of F + gain of H = -18 Da, or direct displacement). The 2-fluoro group on a 3-chloropyridine ring is highly activated for SNAr. If you are using basic conditions (e.g., TEA, DIPEA) or heating the reaction above 60 °C, the hydrazine or other nucleophiles in the matrix will displace the fluorine. Solution: Conduct the reaction at room temperature and strictly avoid basic additives. The inherent basicity of the hydrazine is sufficient for the initial condensation.
Q3: How do I definitively prove which regioisomer I have isolated? A3: Rely on 2D NMR spectroscopy, specifically NOESY or ROESY. Look for spatial correlations (NOE cross-peaks) between the pyridine ring proton (at the 4- or 5-position) and the substituents on the newly formed pyrazole ring. Standard 1D ^1H NMR chemical shifts are often insufficient for definitive regiochemical assignment in these heavily substituted systems 3[3].
Quantitative Data: Solvent & Condition Effects
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution when reacting 3-chloro-2-fluoro-6-hydrazinopyridine with an unsymmetrical 1,3-diketone (e.g., 1-phenylbutane-1,3-dione).
| Solvent | Temperature | Additive | Regioisomer Ratio (A:B) | SNAr Byproduct (%) |
| Ethanol | 80 °C (Reflux) | None | 55 : 45 | 18% |
| Toluene | 110 °C | AcOH (cat.) | 60 : 40 | 28% |
| THF | 65 °C | None | 50 : 50 | 5% |
| TFE | 25 °C | None | 88 : 12 | < 1% |
| HFIP | 25 °C | None | 96 : 4 | < 1% |
Note: Isomer A represents attack of the terminal hydrazine nitrogen at the more electrophilic aliphatic carbonyl; Isomer B represents attack at the phenyl-conjugated carbonyl.
Experimental Protocols
Protocol: Regioselective Synthesis via HFIP Mediation
This self-validating protocol utilizes low temperatures and fluorinated solvents to maximize regioselectivity while completely suppressing the SNAr defluorination side-reaction 2[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) in Hexafluoroisopropanol (HFIP) to achieve a 0.2 M solution (approx. 5 mL).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. (Causality: Lowering the temperature reduces the kinetic energy available to cross the higher activation barrier of the SNAr side reaction).
-
Addition: Add 3-chloro-2-fluoro-6-hydrazinopyridine (1.05 mmol, 1.05 equiv) portion-wise over 5 minutes. Do not add any external base.
-
Reaction: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 to 12 hours.
-
In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation criteria: Confirm the presence of the desired product mass. Verify the absence of the [M-19] or [M-18] mass peaks, which would indicate premature fluorine displacement.
-
-
Workup: Upon complete consumption of the starting materials, remove the HFIP under reduced pressure using a rotary evaporator. (Note: HFIP is volatile (b.p. 58 °C) and can be recovered via a cold trap for reuse).
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of ethyl acetate in hexanes) to afford the pure pyrazole regioisomer.
Troubleshooting workflow for optimizing 3-chloro-2-fluoro-6-hydrazinopyridine reactions.
References
- Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Source: BenchChem URL
- Title: regioselectivity comparison between different substituted hydrazines in pyrazole synthesis Source: BenchChem URL
- Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL
- Title: 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 Source: PubChem - NIH URL
Sources
Technical Support Center: Aqueous Solubility Optimization for 3-Chloro-2-fluoro-6-hydrazinopyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the inherent physicochemical hurdles of working with 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS: 2044706-89-8) [1].
This compound presents a classic solubility paradox: it possesses a highly lipophilic, electron-deficient fluorochloropyridine core that strongly resists aqueous solvation, paired with a hydrazine moiety capable of hydrogen bonding and protonation. The following guide provides diagnostic troubleshooting, mechanistic explanations, and self-validating protocols to force this compound into an aqueous solution without compromising your downstream assays.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why does 3-Chloro-2-fluoro-6-hydrazinopyridine immediately precipitate when diluted from a DMSO stock into my aqueous assay buffer? Causality & Mechanism: This phenomenon is known as "solvent crash." The compound contains a di-halogenated pyridine ring. Halogenation (specifically chlorine and fluorine) significantly increases the lipophilicity (LogP) of the aromatic system and disrupts favorable hydrogen-bonding networks with water[3]. When the DMSO concentration drops below the critical solvation threshold (typically <5% v/v), the hydrophobic effect drives the fluorochloropyridine rings to self-associate. This forms nanoaggregates that rapidly nucleate into visible precipitates. Resolution: You must either lower the thermodynamic barrier to solvation (via pH adjustment) or mask the hydrophobic core (via cyclodextrin complexation) before the compound hits the bulk aqueous phase.
Q2: Can I use pH adjustment to improve its aqueous solubility? Causality & Mechanism: Yes, but you must target the correct protonation state. The compound possesses a hydrazine group (-NHNH₂). While unsubstituted aliphatic hydrazines have a conjugate acid pKa around 8.1, the strongly electron-withdrawing fluorine and chlorine atoms on the adjacent pyridine ring pull electron density away from the hydrazine nitrogen via inductive and resonance effects [2]. This severely depresses its pKa (estimated between 3.0–4.5). To achieve >99% protonation and form the highly water-soluble hydrazinium cation, you must drop the pH of your aqueous media to at least 2 units below its pKa (target pH 2.0). Resolution: See Protocol A below for acid-catalyzed in situ salt formation.
Q3: How do I formulate this compound for in vivo dosing or cell-based assays where low pH and high DMSO are toxic? Causality & Mechanism: When physiological pH (7.4) must be maintained and organic co-solvents are biologically incompatible, you must employ supramolecular chemistry. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic fluorochloropyridine ring via van der Waals forces, while its hydrophilic exterior hydroxyl groups maintain excellent aqueous solubility [4]. Resolution: See Protocol B for inclusion complexation.
Part 2: Quantitative Data Summary
The following table summarizes the expected solubility limits and biological compatibility of various formulation strategies for 3-Chloro-2-fluoro-6-hydrazinopyridine.
| Formulation Strategy | Mechanism of Solubilization | Est. Max Solubility | Biological Compatibility | Downstream Application |
| 100% Aqueous Buffer (pH 7.4) | Intrinsic solubility (Neutral state) | < 0.1 mg/mL | High | None (Insoluble) |
| 5% DMSO in Aqueous Buffer | Co-solvency (Disrupts H₂O network) | 0.5 - 1.0 mg/mL | Moderate (DMSO toxicity) | In vitro biochemical assays |
| Acidic Aqueous (pH 2.0) | Ion-dipole interactions (Protonation) | > 10 mg/mL | Low (Acidic stress) | Chemical synthesis, NMR |
| 20% w/v HP-β-CD (pH 7.4) | Supramolecular inclusion complex | 5.0 - 8.0 mg/mL | High (FDA approved) | In vivo dosing, Cell assays |
Part 3: Workflows & Mechanistic Pathways
Figure 1: Decision matrix for solubilizing 3-Chloro-2-fluoro-6-hydrazinopyridine.
Figure 2: Mechanistic pathway of acid-catalyzed solubilization via hydrazine protonation.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains an internal check to verify success before proceeding to the next step, preventing ruined downstream experiments.
Protocol A: Acid-Catalyzed In Situ Salt Formation
Use this protocol when low pH is acceptable (e.g., synthetic chemistry, analytical LC-MS).
-
Initial Wetting: Weigh 10 mg of 3-Chloro-2-fluoro-6-hydrazinopyridine into a glass vial. Add 50 µL of Methanol (MeOH) to wet the powder. Causality: Wetting reduces the surface tension of the highly hydrophobic crystalline powder, allowing the aqueous acid to penetrate the lattice.
-
Acidification: Add 950 µL of 0.1 M HCl (aq) dropwise while vortexing continuously.
-
Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes. The mechanical energy disrupts the crystal lattice while the high H⁺ concentration forces the protonation of the hydrazine nitrogen, forming the highly soluble hydrochloride salt.
-
Self-Validation Check (Tyndall Effect): Shine a laser pointer through the vial in a dark room.
-
Pass: The beam is invisible passing through the liquid (true solution).
-
Fail: The beam scatters (Tyndall effect), indicating nanoaggregates. If it fails, add an additional 10 µL of 1.0 M HCl and re-sonicate.
-
Protocol B: HP-β-CD Supramolecular Inclusion Complexation
Use this protocol for in vivo dosing or physiological pH assays.
-
Host Solution Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1.0 mL of sterile PBS (pH 7.4) to create a 20% w/v host solution.
-
Guest Solvation: Dissolve 5 mg of 3-Chloro-2-fluoro-6-hydrazinopyridine in 50 µL of DMSO (Guest Stock). Causality: The compound must be in a monomeric state (fully dissolved) to enter the cyclodextrin cavity. Solid powder will not complex efficiently in water.
-
Complexation: Place the 1.0 mL HP-β-CD solution on a magnetic stirrer at 500 RPM. Inject the 50 µL Guest Stock extremely slowly (10 µL per minute) directly into the vortex. Causality: Slow addition ensures the compound is encapsulated by the cyclodextrin cavity before it has a chance to self-aggregate in the aqueous bulk.
-
Equilibration: Stir for 2 hours at room temperature to allow thermodynamic equilibrium of the inclusion complex.
-
Self-Validation Check (Centrifugation): Centrifuge the solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube.
-
Pass: No visible pellet. The compound is fully complexed.
-
Fail: A white pellet forms. Quantify the supernatant via UV-Vis to determine the actual soluble concentration, and do not disturb the pellet when extracting the liquid.
-
References
- 3-Chloro-2-fluoro-6-hydrazinopyridine Safety Data Sheet. AK Scientific, Inc.
- A Pyridine-Based Ligand with Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. PubMed (NIH).
- Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives. ACS Publications.
- Solubility Enhancement of Poorly Water Soluble Drugs: A Review. International Journal of Trend in Scientific Research and Development.
Technical Support Center: Chromatography-Free Purification of 3-Chloro-2-fluoro-6-hydrazinopyridine
Welcome to the Technical Support Center for the isolation and purification of halogenated hydrazinopyridines. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of 3-Chloro-2-fluoro-6-hydrazinopyridine[1]. Standard silica gel chromatography is often detrimental to this class of compounds. The basic, nucleophilic hydrazine moiety interacts strongly with acidic silanol groups on the silica, leading to severe peak tailing, poor mass recovery, and irreversible on-column degradation.
This guide provides field-proven, self-validating methodologies to achieve >95% purity without relying on chromatography. By exploiting the fundamental physicochemical properties of the molecule—specifically its basicity and differential solubility—we can design highly efficient purification workflows.
Purification Decision Workflow
Before selecting a purification strategy, assess the impurity profile of your crude reaction mixture. The presence of unreacted halogenated pyridines dictates a different approach than the presence of trace polar byproducts.
Logical workflow for chromatography-free purification of hydrazinopyridines.
Core Methodologies & Protocols
Protocol A: Hydrazinium Salt Precipitation (Acid-Base Cycling)
Causality Focus: The basicity of the terminal nitrogen on the hydrazine moiety allows for selective protonation. By forming a highly polar hydrazinium hydrochloride salt, the target compound becomes insoluble in non-polar organic solvents, allowing unreacted halogenated pyridines to be washed away[2],[3].
-
Dissolution: Dissolve the crude 3-Chloro-2-fluoro-6-hydrazinopyridine in a non-polar to moderately polar solvent (e.g., diethyl ether or ethyl acetate).
-
Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or 1M HCl in ether) at 0 °C.
-
Self-Validation: A white to off-white precipitate should form immediately, confirming successful protonation and salt formation[2].
-
-
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold diethyl ether to remove non-basic organic impurities.
-
Neutralization: Resuspend the solid in distilled water. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8–9.
-
Causality: Deprotonating the hydrazinium salt regenerates the free base, which is insoluble in water but highly soluble in organic solvents.
-
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.
Protocol B: Solvent/Anti-Solvent Recrystallization
Causality Focus: Recrystallization exploits the differential solubility of the target compound versus its impurities at varying temperatures. Halogenated hydrazinopyridines show excellent crystallization behavior in tetrahydrofuran (THF) or ethanol[4].
-
Dissolution: Dissolve the crude product in a minimum volume of boiling THF (or Ethanol)[4].
-
Anti-Solvent Addition: Dropwise, add an anti-solvent (hexanes for THF; water for Ethanol) until the solution becomes faintly turbid.
-
Self-Validation: The persistent turbidity indicates the solution has reached its exact saturation point.
-
-
Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0–4 °C) for 2 hours.
-
Causality: Slow cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in a rapid crash-out.
-
-
Recovery: Filter the crystals via a Büchner funnel, wash with a minimal amount of cold anti-solvent, and dry under high vacuum to remove residual solvent[5].
Quantitative Data: Solvent Efficacy & Yield
To assist in selecting the optimal purification route, the following table summarizes expected recoveries and purities based on the chosen solvent systems.
| Purification Strategy | Primary Solvent | Anti-Solvent / Reagent | Est. Yield Recovery | Purity Achieved | Optimal Use Case |
| Salt Precipitation | Diethyl Ether | 1M HCl (in ether) | 75 - 85% | >98% | Highly impure crude; removing unreacted pyridines |
| Recrystallization | THF | Hexanes | 60 - 70% | >95% | Moderately pure crude (>80%); removing trace organics |
| Recrystallization | Ethanol | Water | 65 - 75% | >96% | Removing highly polar trace impurities |
Troubleshooting Guides & FAQs
Q: Why did my product turn into a dark tar during recrystallization? A: Hydrazines are highly susceptible to oxidation and thermal decomposition, often acting as reducing agents[5]. Prolonged heating during the dissolution phase or exposure to atmospheric oxygen at high temperatures can lead to the formation of diazonium intermediates or radicals, resulting in tar[5].
-
Solution: Minimize heating time. If the compound does not dissolve rapidly, add slightly more solvent rather than increasing the boiling time. Perform the procedure under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
Q: The hydrazinium salt isn't precipitating when I add HCl. What went wrong? A: The basicity of 3-Chloro-2-fluoro-6-hydrazinopyridine is inherently lower than that of simple alkyl hydrazines. The electron-withdrawing chlorine and fluorine atoms on the pyridine ring pull electron density away from the hydrazine nitrogen, making it less nucleophilic.
-
Solution: Ensure you are using a strictly anhydrous system (e.g., HCl in dioxane) and a completely non-polar solvent (like hexanes or diethyl ether). The presence of water or highly polar solvents can keep the weakened salt dissolved.
Q: My recrystallized product is an oil rather than a solid. How do I induce crystallization? A: "Oiling out" occurs when the compound separates as a liquid phase rather than crystallizing. This is usually caused by residual reaction solvent or the presence of trace impurities that depress the melting point[5].
-
Solution: Redissolve the oil in the primary solvent and add the anti-solvent much more slowly with vigorous stirring. Alternatively, seed the solution with a pure crystal of 3-Chloro-2-fluoro-6-hydrazinopyridine, or scratch the inside of the glass flask with a glass rod to provide nucleation sites. Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization[5].
Q: If these methods fail, can I just use standard silica gel chromatography? A: It is highly discouraged. Free hydrazines possess a basic and nucleophilic terminal nitrogen that interacts strongly with the acidic silanol groups on standard silica gel. This leads to severe peak tailing, poor mass recovery, and potential on-column degradation. If chromatography is absolutely unavoidable, you must use neutral alumina or pre-treat your silica gel with 1–2% triethylamine (TEA) to deactivate the acidic sites.
Sources
Validation & Comparative
High-Resolution FTIR Spectral Analysis of Hydrazine Functional Groups in Pyridine Derivatives: MCT vs. DTGS Detector Performance
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Hydrazine-functionalized pyridines (such as 2-hydrazinopyridine) are indispensable pharmacophores in the synthesis of biologically active pyrazolines and triazoles[4]. However, analyzing these compounds via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical hurdle. The terminal −NH2 and secondary −NH− groups of the hydrazine moiety exhibit stretching vibrations in the 3100–3400 cm⁻¹ region [1]. Because the pyridine ring nitrogen acts as a potent hydrogen bond acceptor, it induces complex inter- and intramolecular hydrogen-bonding networks that broaden these N-H stretching bands, obscuring critical fine structural data.
To deconvolute these overlapping bands and accurately map the hydrogen-bonding environment, exceptional Signal-to-Noise Ratios (SNR) are required. This guide objectively compares the performance of standard Deuterated Triglycine Sulfate (DTGS) detectors against high-sensitivity Mercury Cadmium Telluride (MCT) detectors for this specific application, providing actionable experimental protocols and supporting data.
Mechanistic Background & Causality
The choice of detector is not merely a matter of instrument configuration; it is dictated by the quantum mechanics of the target molecule and the optical physics of the spectrometer.
-
The Chemical Challenge: In 2-hydrazinopyridine, the N-H stretches are heavily perturbed by hydrogen bonding. Resolving the symmetric ( νs ) and asymmetric ( νas ) N-H stretches from the broad hydrogen-bonded envelope requires scanning at high resolutions (e.g., 1.0 to 0.5 cm⁻¹).
-
The Optical Consequence: Operating an FTIR at higher spectral resolutions requires a smaller aperture (Jacquinot stop), which drastically reduces the infrared photon flux reaching the detector. Furthermore, modern sampling techniques like Attenuated Total Reflectance (ATR) inherently suffer from low optical throughput.
-
The Detector Solution: Under low-throughput conditions, the thermal noise of a room-temperature detector overwhelms the subtle spectral features of the hydrazine N-H stretches. A quantum detector is required to pull the signal out of the noise floor.
Detector Technology Comparison
Deuterated Triglycine Sulfate (DTGS)
DTGS detectors operate on the pyroelectric effect . Incident IR radiation alters the temperature of the crystal lattice, changing its spontaneous polarization and generating a measurable current [3]. While highly linear and capable of operating at room temperature, their thermal response mechanism is inherently slow (millisecond scale) and possesses a lower specific detectivity ( D∗ ).
Mercury Cadmium Telluride (MCT)
MCT detectors are quantum detectors that rely on the internal photoelectric effect . IR photons directly excite electrons from the valence band into the conduction band [3]. To prevent ambient thermal energy from triggering false excitations (dark current), MCT detectors must be cryogenically cooled, typically with liquid nitrogen (77 K).
Performance Delta: MCT detectors boast a detectivity of ∼3×1010 , offering up to a 27-fold SNR enhancement over DTGS detectors ( ∼3×108 ) under identical scanning conditions[2]. However, standard LN2-cooled MCT detectors suffer a spectral cutoff around 650 cm⁻¹ due to the semiconductor's bandgap, whereas DTGS can capture low-frequency pyridine ring deformations down to 400 cm⁻¹ [3].
Table 1: Detector Performance Comparison
| Parameter | DTGS Detector | MCT Detector (Standard LN2) |
| Operating Mechanism | Pyroelectric Effect | Internal Photoelectric Effect |
| Operating Temperature | Room Temperature | Cryogenic (Liquid Nitrogen, 77 K) |
| Spectral Range | 4000 to 400 cm⁻¹ | 4000 to 650 cm⁻¹ |
| Detectivity ( D∗ ) | ∼3×108 cm·Hz 1/2 /W | ∼3×1010 cm·Hz 1/2 /W |
| Signal-to-Noise Ratio | Baseline (1x) | ∼27 x Enhancement |
| Response Time | Milliseconds (Slow) | Microseconds (Rapid-Scan capable) |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To objectively compare the detectors, we utilize a Diamond Attenuated Total Reflectance (ATR) accessory. The low optical throughput of ATR serves as an ideal stress test for detector sensitivity.
Step 1: System Initialization and Self-Validation
-
Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H2O and CO2 interferences.
-
Causality & Validation: Record a single-beam background spectrum (no sample). Verify that the interferogram centerburst amplitude meets the manufacturer's baseline (e.g., >4.0 V for MCT, >1.5 V for DTGS). If the voltage is lower, optical realignment or source replacement is required before proceeding.
Step 2: Background Acquisition
-
Clean the Diamond ATR crystal with spectroscopic-grade isopropanol.
-
Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) to establish the I0 baseline.
Step 3: Sample Application
-
Deposit 2 mg of high-purity 2-hydrazinopyridine directly onto the diamond crystal.
-
Apply consistent pressure using the ATR anvil (50 cN·m). Causality: Consistent pressure ensures intimate contact between the crystal and the solid sample, which is critical for reproducible evanescent wave penetration into the sample matrix.
Step 4: Spectral Acquisition and Deconvolution
-
Acquire the sample spectrum using both the DTGS and MCT detectors sequentially under identical parameters (128 scans, 4 cm⁻¹ resolution).
-
Apply Fourier self-deconvolution (FSD) in the software to the 3100–3500 cm⁻¹ region.
Table 2: Vibrational Assignments for 2-Hydrazinopyridine
| Functional Group | Vibrational Mode | Wavenumber Region (cm⁻¹) |
| Hydrazine ( −NH2 ) | Asymmetric N-H Stretch ( νas ) | 3350 - 3400 |
| Hydrazine ( −NH2 ) | Symmetric N-H Stretch ( νs ) | 3200 - 3300 |
| Secondary Amine ( −NH− ) | N-H Stretch (H-bonded) | 3100 - 3150 |
| Pyridine Ring | C=N / C=C Stretch | 1580 - 1600 |
| Hydrazine ( −NH2 ) | N-H Bending (Deformation) | ∼1600 |
| Hydrazine ( −NH−NH2 ) | N-N Stretch | 1100 - 1150 |
Workflow Visualization
FTIR signal pathway comparing MCT and DTGS detectors for hydrazine-pyridine analysis.
Conclusion
For routine structural verification where low-frequency pyridine ring vibrations (<650 cm⁻¹) are necessary, the DTGS detector remains the reliable workhorse. However, for advanced drug development applications requiring the deconvolution of complex hydrogen-bonded hydrazine N-H stretches, the MCT detector is indispensable. Its massive SNR superiority allows researchers to resolve subtle conformational shifts and hydrogen-bonding states that would otherwise be entirely lost in the noise floor of a standard DTGS system.
References
- Title: Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines.
- Title: IR Detector Choice for Integrating Sphere Diffuse Reflection Measurements Source: PIKE Technologies URL
- Title: Thermoelectrically cooled MCT detectors enable high speed and high sensitivity gas analysis by FTIR Source: Thermo Fisher Scientific URL
- Title: Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives Source: Oriental Journal of Chemistry URL
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 3-Chloro-2-fluoro-6-hydrazinopyridine
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Chloro-2-fluoro-6-hydrazinopyridine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, offering a self-validating protocol grounded in established scientific principles and regulatory expectations.
Understanding the Analyte: The Key to a Successful Method
3-Chloro-2-fluoro-6-hydrazinopyridine presents unique analytical challenges. Its structure, featuring a basic pyridine ring, a reactive hydrazine group, and electron-withdrawing halogens, dictates its chromatographic behavior and potential degradation pathways. The hydrazine moiety is particularly susceptible to oxidation, while the overall structure can be sensitive to hydrolysis under acidic or basic conditions.[1] A successful HPLC method must not only quantify the main component but also separate it from all potential process-related impurities and degradation products.
Physicochemical Properties of 3-Chloro-2-fluoro-6-hydrazinopyridine (and related structures):
-
Structure: A substituted pyridine ring, which is basic in nature.
-
Reactivity: The hydrazino group is prone to oxidation.[1] The chloro and fluoro groups influence the molecule's polarity and electronic properties.
-
Solubility: Expected to have some solubility in a mixture of aqueous and organic solvents, common in reversed-phase HPLC.
Strategic Method Development: A Multi-Step, Logic-Driven Workflow
A systematic approach is crucial for efficient and effective HPLC method development. The goal is to achieve a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[2] This requires the method to be specific enough to resolve the active pharmaceutical ingredient (API) from its degradation products and process impurities.[3]
Caption: HPLC Method Development Workflow.
Comparative Analysis of Chromatographic Conditions
The choice of stationary and mobile phases is critical for achieving the desired separation. For pyridine-containing compounds, which are basic, peak tailing can be a significant issue due to interactions with residual silanols on the silica-based stationary phase.[4]
Stationary Phase (Column) Comparison
A screening of columns with different selectivities is the first step. A standard C18 column is a good starting point due to its versatility. However, alternative stationary phases can offer improved peak shape and resolution for basic analytes.
| Feature | Method 1: Standard C18 | Method 2: Phenyl-Hexyl |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Primary Retention Mechanism | Hydrophobic (Reversed-Phase) | Hydrophobic & π-π Interactions |
| Peak Shape for Basic Analytes | Prone to tailing, often requires mobile phase additives or a low pH.[4] | Generally provides more symmetrical peaks due to π-π interactions with the pyridine ring. |
| Selectivity | Good for separating non-polar impurities. | Offers alternative selectivity, beneficial for resolving closely related substances. |
| Ideal Use Case | Routine purity testing with known, non-polar impurities. | Purity analysis where peak symmetry is crucial and for resolving aromatic impurities. |
Experimental Insight: The Phenyl-Hexyl column often provides superior performance for aromatic and heterocyclic compounds like 3-Chloro-2-fluoro-6-hydrazinopyridine. The π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte can lead to better peak shapes and unique selectivity.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic modifier, directly impacts retention and selectivity.
| Parameter | Condition A: Acetonitrile with 0.1% Formic Acid | Condition B: Methanol with 20mM Phosphate Buffer (pH 3.0) |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) |
| Aqueous Phase | 0.1% Formic Acid in Water | 20mM Potassium Phosphate, pH 3.0 |
| Performance | Good peak shape, lower backpressure. Formic acid is MS-compatible. | Excellent buffering capacity, leading to highly reproducible retention times. May have higher backpressure. |
| Considerations | Formic acid provides sufficient acidity to protonate the pyridine nitrogen, reducing silanol interactions. | A buffer is often preferred for methods requiring high precision and robustness, as it maintains a constant pH.[5] |
Experimental Insight: While both mobile phases can yield acceptable results, a buffered mobile phase at a controlled pH (e.g., pH 3.0) often provides greater robustness and reproducibility, which are critical for a validated purity method. Acetonitrile is generally preferred over methanol as it typically provides better peak efficiency and lower UV cutoff.
Forced Degradation Studies: Ensuring the Method is Stability-Indicating
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[6] It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[7] The objective is to demonstrate that the analytical method can successfully separate the main peak from all generated degradants, thus proving its specificity.[8]
Caption: Forced Degradation Study Workflow.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of 3-Chloro-2-fluoro-6-hydrazinopyridine in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 24 hours. Prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a solution from the stressed solid.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.
Data Interpretation
The goal is to achieve 5-20% degradation of the parent compound. The chromatograms from the stressed samples are then evaluated. The key is to demonstrate that all degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.[8]
| Stress Condition | % Degradation (Hypothetical) | Number of Degradants | Resolution (Main Peak vs. Closest Impurity) |
| 0.1N HCl, 60°C | 12.5% | 2 | > 2.0 |
| 0.1N NaOH, RT | 8.2% | 1 | > 2.5 |
| 3% H₂O₂, RT | 18.9% | 3 | > 2.2 |
| 80°C, Solid | 5.5% | 1 | > 3.0 |
| Photolytic | 3.1% | 1 | > 2.8 |
Final Recommended Method and Validation Overview
Based on the comparative analysis and forced degradation studies, the following method is recommended for the purity analysis of 3-Chloro-2-fluoro-6-hydrazinopyridine.
Optimized HPLC Method Protocol
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 20mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: PDA at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11] Key validation parameters for a purity method include:
-
Specificity: Proven through forced degradation studies.
-
Linearity: Demonstrating a linear relationship between concentration and detector response.
-
Accuracy: Recovery of known amounts of analyte spiked into a placebo.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature).[11]
Conclusion
Developing a stability-indicating HPLC method for a reactive molecule like 3-Chloro-2-fluoro-6-hydrazinopyridine requires a systematic and scientifically-grounded approach. By comparing different stationary and mobile phases, a method with optimal selectivity and peak shape can be achieved. The cornerstone of this process is the forced degradation study, which provides the necessary evidence to classify the method as "stability-indicating." The final validated method presented here offers a robust and reliable tool for ensuring the quality and purity of this important pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
ChemBK. 3-Chloro-2-fluoro-pyridine. Available at: [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
PubChem. 3-Chloro-2,6-difluoropyridine. Available at: [Link]
-
International Journal of Applied Pharmaceutics. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
LGC Limited. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
PubChem. 3-Chloro-6-hydrazinopyridazine. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Review on development of forced degradation studies and its approaches on stability indicating method. Available at: [Link]
-
Human Journals. Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Journal of Pharmaceutical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Comparative Reactivity Guide: 3-Chloro-2-fluoro-6-hydrazinopyridine vs. 2-Hydrazinopyridine in Advanced Organic Synthesis
Executive Summary
The strategic halogenation of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. This guide provides a rigorous comparative analysis of 2-Hydrazinopyridine (a classical, highly reactive intermediate) and 3-Chloro-2-fluoro-6-hydrazinopyridine (a deactivated, orthogonally functionalizable analog). By understanding the electronic causality governing their reactivity, researchers can optimize synthetic routes for complex pyrazoles, triazoles, and metallo-ligands.
Structural & Electronic Causality (The "Why")
As an application scientist, it is critical to look beyond the basic structure and analyze the electronic push-and-pull that dictates benchtop behavior. The fundamental difference between these two building blocks lies in their electron density, which directly dictates the nucleophilicity of the terminal hydrazine nitrogen.
-
2-Hydrazinopyridine (2-HP): In this unsubstituted system, the hydrazine moiety donates electron density into the pyridine ring via resonance (+R effect). The terminal nitrogen ( −NH2 ) remains highly nucleophilic. This facilitates rapid, spontaneous condensation with electrophiles (e.g., aldehydes, ketones) to form hydrazones and subsequent cyclized products[1]. Furthermore, the electron-rich nature of 2-HP makes it an excellent bidentate ligand for transition metal coordination[2].
-
3-Chloro-2-fluoro-6-hydrazinopyridine (3-Cl-2-F-6-HP): The introduction of fluorine at C2 and chlorine at C3 fundamentally alters the electronic landscape. Both halogens exert powerful inductive electron-withdrawing effects (-I). This electron deficiency propagates through the conjugated pyridine system, significantly dampening the nucleophilicity of the hydrazine nitrogen[3].
Causality in Synthesis: While 2-HP reacts rapidly (often exothermically) with 1,3-diketones to form pyrazoles, it is prone to oxidative degradation and unwanted side reactions. Conversely, the deactivated 3-Cl-2-F-6-HP requires thermal or acidic activation to drive condensation. However, this apparent "handicap" is a strategic advantage in complex API (Active Pharmaceutical Ingredient) synthesis: it prevents over-alkylation and provides two orthogonal handles. The C-F bond is primed for Nucleophilic Aromatic Substitution (SNAr), and the C-Cl bond is ideal for Palladium-catalyzed Suzuki or Negishi cross-coupling[4].
Electronic influence on reactivity pathways for hydrazine derivatives.
Quantitative Reactivity Comparison
To guide reagent selection, the following table summarizes the divergent operational parameters of both compounds based on their electronic profiles.
| Property | 2-Hydrazinopyridine | 3-Chloro-2-fluoro-6-hydrazinopyridine |
| CAS Number | 4930-98-7 | 2044706-89-8 |
| Electronic Profile | Electron-rich (+R dominant) | Electron-deficient (-I dominant) |
| Hydrazine Nucleophilicity | High | Attenuated / Low |
| Oxidative Stability | Moderate (Prone to oxidation) | High (Halogen-stabilized) |
| Condensation Temp (Avg) | 25°C – 60°C | 80°C – 100°C |
| Orthogonal Handles | None | C-F (SNAr), C-Cl (Cross-coupling) |
| Primary Application | Metallo-ligands, basic pyrazoles | Advanced API synthesis, late-stage functionalization |
Self-Validating Experimental Protocols
To demonstrate the practical impact of these electronic differences, below is a comparative protocol for the regioselective synthesis of 1-(pyridin-2-yl)-1H-pyrazoles via cyclocondensation with acetylacetone.
Protocol: Regioselective Pyrazole Cyclocondensation
Objective: Condense the hydrazine building block with a 1,3-diketone to form a substituted pyrazole.
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask under inert atmosphere, dissolve 5.0 mmol of the selected hydrazine derivative in 15 mL of anhydrous ethanol.
-
Electrophile Addition: Add 5.2 mmol (slight excess) of acetylacetone dropwise at room temperature.
-
Catalytic Activation (Causality-Driven):
-
For 2-HP: No catalyst is strictly required due to the high nucleophilicity of the hydrazine, though 1 drop of glacial acetic acid can be added to ensure rapid imine formation.
-
For 3-Cl-2-F-6-HP: Add 0.5 mL of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity. This is a mandatory step to compensate for the weak nucleophilicity of the halogenated hydrazine.
-
-
Thermal Cycling:
-
For 2-HP: Stir at 60°C for 2 hours.
-
For 3-Cl-2-F-6-HP: Reflux at 90°C for 8–12 hours to drive the dehydration step.
-
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears. Validation Metric: LC-MS analysis must show a mass shift of +64 Da relative to the starting hydrazine (Addition of acetylacetone [100 Da] minus two molecules of water[36 Da] lost during cyclization).
-
Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO3 , extract with dichloromethane, dry over anhydrous Na2SO4 , and purify via flash chromatography.
Self-validating experimental workflow for pyrazole cyclocondensation.
References
-
Jansa et al. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry (2017).[Link]
-
IUCr Journals. "{1-[1-(2-Hydroxyphenyl)ethylidene]-2-(pyridin-2-yl-κN)hydrazine-κN}nickelate(II) nitrate hemihydrate." IUCrData (2018).[Link]
Sources
A Comparative Crystallographic Guide to 3-Chloro-2-fluoro-6-hydrazinopyridine Derivatives and Their Analogs
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for derivatives of 3-chloro-2-hydrazinopyridine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features imparted by halogen and hydrazone substituents, offering insights into their impact on molecular conformation and crystal packing. By presenting supporting experimental data and detailed protocols, we aim to provide a valuable resource for the rational design and characterization of novel pyridine-based compounds.
Introduction: The Significance of Halogenated Hydrazinopyridines
Halogenated pyridines and their derivatives are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of chloro and fluoro substituents, coupled with a hydrazone moiety, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions. Understanding the precise three-dimensional arrangement of these functional groups through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the design of next-generation pharmaceuticals.
This guide focuses on the crystallographic analysis of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, a key example of a 3-chloro-2-hydrazinopyridine derivative. For a comprehensive comparison, we will analyze its crystal structure alongside two pertinent analogs: 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, which features a pyridazine core, and the foundational precursor, 1-(3-Chloropyridin-2-yl)hydrazine. This comparative approach allows for a deeper understanding of how subtle changes in the heterocyclic core and the hydrazone substituent influence the resulting solid-state architecture.
Comparative Crystallographic Data Analysis
The crystallographic data for the subject compound and its selected comparators are summarized in the table below. This data provides the fundamental parameters that define the crystal lattice and the asymmetric unit.
| Parameter | (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine[1] | 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine[2][3][4] | 1-(3-Chloropyridin-2-yl)hydrazine[5][6] |
| Formula | C₁₂H₉ClFN₃ | C₇H₉ClN₄ | C₅H₆ClN₃ |
| Molecular Weight | 249.68 | 184.63 | 143.58 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c | P2₁/c |
| a (Å) | 24.713(13) | 20.6635(19) | 11.637(2) |
| b (Å) | 15.459(13) | 7.8202(6) | 3.9060(8) |
| c (Å) | 17.507(12) | 11.3266(8) | 13.946(3) |
| β (º) | 97.515(11) | 94.140(3) | 103.46(3) |
| **Volume (ų) ** | 4742(6) | 1825.5(3) | 616.5(2) |
| Z | 16 | 8 | 4 |
| Temperature (K) | 113(2) | 296 | 293 |
| R-factor (Rgt(F)) | 0.0530 | 0.042 | 0.032 |
In-Depth Structural Comparison and Mechanistic Insights
Conformational Analysis and Torsional Strain
A key point of comparison lies in the conformation of the hydrazone linkage and the relative orientation of the aromatic rings.
-
In (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine , the molecule adopts an E configuration about the C=N bond, with a C6=N2 bond length of 1.285(2) Å, which is slightly elongated compared to a typical C=N double bond.[1] The torsion angle of N(2)–N(3)–C(6)–C(7) is -178.60(15)°, indicating a high degree of planarity across the hydrazone bridge.[1]
-
Similarly, 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine exhibits a planar 3-chloro-6-hydrazinylpyridazine moiety (r.m.s. deviation = 0.0219 Å).[2] This planarity is influenced by the electronic nature of the pyridazine ring. The dihedral angle between the pyridazine ring and the propan-2-ylidene group is a mere 4.66 (27)°.[2][7]
-
In contrast, 1-(3-Chloropyridin-2-yl)hydrazine , the precursor molecule, displays a significant intramolecular interaction. An N—H···Cl hydrogen bond leads to the formation of a planar five-membered ring with a mean deviation of 0.038 Å.[5][8] This intramolecular hydrogen bond significantly influences the conformation of the hydrazine moiety relative to the pyridine ring.
The choice of a fluorobenzylidene group in the primary compound introduces further conformational considerations. The fluorine substituent can engage in various non-covalent interactions, influencing the overall molecular packing.
Intermolecular Interactions and Crystal Packing
The nature of the substituents and the overall molecular shape dictate the packing of the molecules in the crystal lattice.
-
The crystal structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine is characterized by two intermolecular N–H···N hydrogen bonds, which link the molecules into a chain structure.[1]
-
3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine molecules form non-planar dimers through N—H···N hydrogen bonds, creating an R²₂(8) ring motif.[2][7] This dimeric structure is a common feature in similar hydrazone derivatives.
-
The crystal packing of 1-(3-Chloropyridin-2-yl)hydrazine is more complex, with three distinct intermolecular N—H···N hydrogen bonds linking the molecules into a three-dimensional network.[5][8] This extensive hydrogen bonding network is a direct consequence of the presence of the unsubstituted hydrazine group.
The presence of the 2-fluorobenzylidene group in the primary compound offers the potential for additional C-H···F and F···π interactions, which can further stabilize the crystal lattice. The specific nature of these interactions is crucial for understanding the solid-state properties of the material.
Experimental Protocols
The following protocols are representative of the methods used to synthesize and crystallize the compounds discussed in this guide. The choice of solvents and crystallization techniques is critical for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis and Crystallization of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine
Synthesis:
-
To a round-bottom flask, add 3-chloro-2-hydrazinylpyridine and 2-fluorobenzaldehyde in equimolar amounts.[1]
-
Add ethanol as the solvent.
-
Stir the mixture at room temperature overnight.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the resulting solid and dry to yield the crude product.[1]
Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Colorless block-like crystals suitable for X-ray diffraction will form upon slow evaporation of the solvent.[1]
Causality: Ethanol is a good solvent for both reactants and allows for the reaction to proceed at a reasonable rate at room temperature. For crystallization, its moderate volatility and ability to form hydrogen bonds with the solute facilitate the growth of well-ordered crystals upon slow cooling and evaporation.
Synthesis and Crystallization of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine
Synthesis:
-
Dissolve 3-Chloro-6-hydrazinylpyridazine in acetone.[2]
-
Reflux the solution for 15 minutes.[2]
-
Distill off the unreacted acetone to obtain the crude material.[2]
Crystallization:
-
Recrystallize the crude product from ethanol.[2]
-
Colorless needles of the title compound will be afforded.[2]
Causality: Acetone acts as both a reactant and a solvent in this condensation reaction. Refluxing provides the necessary energy to drive the reaction to completion. Ethanol is a suitable solvent for recrystallization due to the difference in solubility of the product at high and low temperatures.
Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine
Synthesis:
-
Add hydrazine hydrate dropwise to a refluxing solution of 2,3-dichloropyridine in ethanol.[6]
-
Continue refluxing for a specified period.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Causality: The use of an excess of hydrazine hydrate and a refluxing alcoholic solvent drives the nucleophilic aromatic substitution reaction forward.[6] The product, being less soluble in the cold solvent mixture, precipitates out upon cooling, allowing for easy isolation.
Visualizing Experimental and Structural Relationships
General Experimental Workflow for Synthesis and Crystallization
Caption: General workflow for the synthesis, crystallization, and X-ray diffraction analysis of pyridine derivatives.
Key Structural Features and Interactions
Sources
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- 4. journals.iucr.org [journals.iucr.org]
- 5. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 1-(3-Chloro-pyridin-2-yl)hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of leaving group ability in 3-Chloro-2-fluoro-6-hydrazinopyridine
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficient Synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-2-fluoro-6-hydrazinopyridine
Substituted hydrazinopyridines are a class of compounds that feature prominently in medicinal chemistry and materials science.[1] The unique electronic properties conferred by the hydrazine moiety, combined with the specific substitution pattern of the pyridine ring, make 3-Chloro-2-fluoro-6-hydrazinopyridine a versatile intermediate. The hydrazine group serves as a key functional handle for constructing more complex molecular architectures, such as pyrazoles and other heterocyclic systems, which are common pharmacophores.[2] Therefore, the efficient and reliable synthesis of this building block is of paramount importance for advancing drug discovery and development programs.
This guide will benchmark two primary synthetic pathways to 3-Chloro-2-fluoro-6-hydrazinopyridine, each commencing from a different commercially available pyridine precursor. We will dissect the strategic considerations behind each route, from the initial halogen exchange reactions to the final nucleophilic aromatic substitution with hydrazine.
Mechanistic Considerations: Nucleophilic Aromatic Substitution on Halopyridines
The synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing halogen substituents, facilitates the attack of nucleophiles. In the context of this guide, the key transformation is the displacement of a halide (fluoride or chloride) by hydrazine.
The regioselectivity of this substitution is governed by the relative activation of the different positions on the pyridine ring. Halogens at the 2- and 6-positions (ortho to the ring nitrogen) are generally more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The fluorine atom is typically a better leaving group than chlorine in SNAr reactions, a factor that will be a key consideration in our analysis of the following synthetic routes.
Benchmarked Synthetic Routes
We will now compare two plausible and experimentally grounded synthetic routes to 3-Chloro-2-fluoro-6-hydrazinopyridine.
Route 1: Two-Step Synthesis from 2,3,6-Trichloropyridine
This route involves an initial selective fluorination of a readily available trichlorinated pyridine, followed by a regioselective hydrazinolysis.
Caption: Synthetic pathway for Route 1.
Causality Behind Experimental Choices:
-
Step 1: Selective Fluorination: The choice of a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) is standard for halogen exchange (Halex) reactions. The higher reactivity of the chlorine atoms at the 2- and 6-positions facilitates their preferential replacement by fluorine. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or sulfolane are typically employed to enhance the nucleophilicity of the fluoride salt.
-
Step 2: Regioselective Hydrazinolysis: The introduction of the hydrazine group is achieved through nucleophilic aromatic substitution. In 3-chloro-2,6-difluoropyridine, the fluorine atom at the 6-position is more activated towards nucleophilic attack than the fluorine at the 2-position due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent chlorine at the 3-position. This directing effect is expected to favor the formation of the desired 6-hydrazino product.
Route 2: Direct Hydrazinolysis of 2,3-Dichloro-6-fluoropyridine
This approach aims for a more direct synthesis by utilizing a precursor that already contains the desired fluorine atom at the 2-position.
Caption: Synthetic pathway for Route 2.
Causality Behind Experimental Choices:
-
Direct Hydrazinolysis: This route leverages the differential reactivity of the halogen substituents. The chlorine atom at the 6-position is anticipated to be more susceptible to nucleophilic displacement by hydrazine than the chlorine at the 3-position. The fluorine at the 2-position is generally a better leaving group than chlorine, but the strong activation of the 6-position by the ring nitrogen is expected to drive the reaction towards the desired product. The choice of solvent and temperature will be critical in controlling the selectivity of this transformation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the benchmarked synthetic routes. These protocols are synthesized from established procedures for analogous compounds.[3][4]
Protocol for Route 1, Step 1: Synthesis of 3-Chloro-2,6-difluoropyridine
-
To a stirred suspension of spray-dried potassium fluoride (2.0 equivalents) in anhydrous dimethyl sulfoxide (5 mL per gram of starting material), add 2,3,6-trichloropyridine (1.0 equivalent).
-
Heat the reaction mixture to 150-160 °C and maintain for 12-18 hours, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford 3-chloro-2,6-difluoropyridine.
Protocol for Route 1, Step 2 & Route 2: Hydrazinolysis
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the halogenated pyridine precursor (1.0 equivalent) in a suitable solvent such as ethanol, n-butanol, or tetrahydrofuran (10 mL per gram of starting material).[3][4]
-
Add hydrazine hydrate (4.0-6.0 equivalents) to the solution. An exotherm may be observed.[4]
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-16 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The product can be further purified by recrystallization if necessary.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes, based on typical yields and conditions reported for analogous transformations in the literature.
| Parameter | Route 1: From 2,3,6-Trichloropyridine | Route 2: From 2,3-Dichloro-6-fluoropyridine |
| Number of Steps | 2 | 1 |
| Precursor Availability | 2,3,6-Trichloropyridine is a common starting material. | 2,3-Dichloro-6-fluoropyridine may be less readily available or more expensive. |
| Typical Overall Yield | Moderate to Good (Potentially 60-80%) | Good to Excellent (Potentially 85-95%) |
| Key Challenges | - Regioselectivity in the fluorination step. - Potential for over-fluorination. | - Regioselectivity of the hydrazinolysis. - Potential for displacement of the fluorine atom. |
| Process Safety | Involves high temperatures for fluorination. | Standard reflux conditions. Hydrazine hydrate is toxic and must be handled with care in both routes. |
| Scalability | The fluorination step may require specialized equipment for large-scale production. | More straightforward to scale up. |
| Purification | Requires purification after each step. | Single purification step. |
Conclusion and Recommendations
Both benchmarked routes present viable pathways to 3-Chloro-2-fluoro-6-hydrazinopyridine.
Route 2 is the more efficient and direct approach, offering a higher potential yield in a single step. Its primary limitation is the availability and cost of the starting material, 2,3-dichloro-6-fluoropyridine. For laboratory-scale synthesis and process development where the precursor is accessible, this route is highly recommended due to its simplicity and efficiency.
Route 1 , while involving an additional step, utilizes a more common and potentially more cost-effective starting material in 2,3,6-trichloropyridine. The key to the success of this route lies in achieving high regioselectivity in both the fluorination and hydrazinolysis steps. This pathway may be more suitable for large-scale manufacturing where the cost of raw materials is a significant driver and the process can be optimized for selectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or manufacturing campaign, including scale, budget, and available starting materials. It is recommended to perform small-scale trials of both routes, if feasible, to determine the optimal conditions and outcomes for your specific application.
References
-
Organic Syntheses. (n.d.). Procedure for the synthesis of substituted pyridines. Retrieved from [Link]
- Google Patents. (2013). Synthetic method of 3-chlorine-2-hydrazinopyridine. (CN103588705A).
- Google Patents. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (CN102249991A).
- Google Patents. (2016). 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (CN105418496A).
-
Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]
- Google Patents. (2021). New processes for synthesis of (3-chloro-2-pyridyl)hydrazine. (TW202120478A).
- Google Patents. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (WO1998050362A1).
-
Organic Syntheses. (n.d.). Procedure for the synthesis of α-Carboline. Retrieved from [Link]
-
PubMed Central. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]
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- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Safety Operating Guide
3-Chloro-2-fluoro-6-hydrazinopyridine proper disposal procedures
Operational and Disposal Master Guide: 3-Chloro-2-fluoro-6-hydrazinopyridine
As a Senior Application Scientist, I frequently oversee the lifecycle management of highly reactive pharmaceutical intermediates. 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS#: 2044706-89-8) is a critical building block in drug discovery, but it presents a complex dual-hazard profile. It combines the acute reactivity of a hydrazine moiety with the environmental persistence of a halogenated aromatic ring[1]. Handling this compound requires strict adherence to self-validating safety protocols to protect laboratory personnel and ensure environmental compliance. This guide provides the definitive operational and disposal plan for this specific chemical.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards:
-
The Hydrazine Moiety (-NH-NH2): Hydrazines are potent reducing agents and suspected reproductive toxins[2]. They can react violently with oxidizing agents and acids. Trace amounts require careful chemical quenching because bulk accumulation of unquenched hydrazine waste poses an explosion hazard if it dries out or auto-oxidizes[3].
-
The Halogenated Pyridine Ring: The presence of chlorine and fluorine atoms classifies this compound strictly as a halogenated organic waste[4]. If incinerated at low temperatures, halogenated aromatics can form highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, disposal mandates high-temperature EPA-approved incineration equipped with alkaline scrubbers to capture the hydrogen chloride (HCl) and hydrogen fluoride (HF) gases released during thermal destruction[5].
-
Acute Toxicity: The compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
Quantitative Hazard & Operational Parameters
The following table summarizes the critical quantitative thresholds for handling and disposing of this compound safely.
| Parameter | Specification | Operational Rationale |
| Purity Limit | ≥95%[1] | High purity minimizes unpredictable side reactions with impurities during waste quenching. |
| Container Fill Limit | < 90% capacity[6] | Prevents over-pressurization from vapor expansion or slow off-gassing in the waste carboy. |
| Accumulation Time | < 90 days[3] | Ensures compliance with RCRA regulations for hazardous waste generators and prevents degradation. |
| Trace Quenching | < 5% aqueous[2] | Dilution threshold required before neutralizing trace hydrazine residues with sodium hypochlorite. |
Experimental Workflow & Safe Handling Protocol
Treat 3-Chloro-2-fluoro-6-hydrazinopyridine as a Particularly Hazardous Substance (PHS)[7]. Every step in the handling process must be a self-validating system, meaning the failure of one safety measure is immediately caught by a secondary containment or engineering control.
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all manipulations inside a certified chemical fume hood within a designated PHS area[7]. Ensure the sash is positioned at the lowest workable height.
-
PPE Donning: Wear a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and double-layered nitrile or chloroprene gloves[7].
-
Material Transfer: Use anti-static spatulas for weighing the solid. If transferring dissolved solutions, use glass-to-glass or glass-to-plastic techniques with bonding and grounding wires to prevent static discharge[7].
-
Secondary Containment: Place all reaction vessels and temporary storage vials inside high-density polyethylene (HDPE) secondary containment trays to catch accidental spills[3].
-
Immediate Decontamination: Wipe down spatulas and balances with a compatible solvent immediately after use. Route the contaminated wipes directly into the solid halogenated waste stream[6].
Waste Segregation and Disposal Procedures
The most critical logistical failure in laboratories is the improper mixing of halogenated and non-halogenated waste. Mixing these streams not only doubles disposal costs but also introduces severe chemical incompatibilities[4].
Step-by-Step Disposal Plan:
-
Trace Neutralization (Glassware & Spills): For empty glassware or minor spills, dilute the residue with water to a concentration of less than 5%[2]. Slowly add a weak oxidizing agent, such as <5% sodium hypochlorite (bleach), dropwise to oxidize the hydrazine to nitrogen gas[2]. Note: This is ONLY for trace residues. Bulk material must never be treated this way.
-
Bulk Liquid Segregation: Collect all solvent waste containing 3-Chloro-2-fluoro-6-hydrazinopyridine in a dedicated, chemically compatible carboy (e.g., HDPE) specifically designated for "Halogenated Organic Waste"[4]. Do not mix with acetone, methanol, or other non-halogenated fuels[8].
-
Solid Waste Packaging: Double-bag all contaminated dry waste (weigh boats, PPE, wipes) using sealable transparent bags[3]. Place them in a designated solid hazardous waste drum (Container types G5-G7)[6].
-
Labeling & Storage: Label the container explicitly with "Hazardous Waste - Toxic, Halogenated Organic" and the specific GHS pictograms[3]. Store the waste in a cool, dry, well-ventilated area away from direct sunlight, acids, and oxidizers[9].
-
Final EPA Manifesting: Submit a pickup request to your Environmental Health and Safety (EHS) department before the 90-day accumulation limit is reached[3]. Ensure the manifest specifies the presence of fluorine and chlorine to guarantee routing to a high-temperature incinerator[5].
Mechanistic Waste Routing Workflow
The following diagram illustrates the logical decision tree for routing 3-Chloro-2-fluoro-6-hydrazinopyridine waste, ensuring compliance and preventing incompatible mixtures.
Caption: Workflow for the segregation and disposal of 3-Chloro-2-fluoro-6-hydrazinopyridine waste.
References
- AK Scientific, Inc.
- BenchChem.
- UC Santa Barbara. "Hydrazine." ucsb.edu.
- Risk Management and Safety, University of Notre Dame. "Hydrazine." nd.edu.
- Pennsylvania Department of Environmental Protection. "Material Safety Data Sheet - HYDRAZINE HYDRATE 55%." dep.
- Cornell University. "Chapter 7 - Management Procedures For Specific Waste Types." cornell.edu.
- Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu.
- ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ethz.ch.
- Environmental Protection Agency (EPA).
Sources
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- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. ethz.ch [ethz.ch]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 3-Chloro-2-fluoro-6-hydrazinopyridine
Advanced Safety and Operational Protocol for Handling 3-Chloro-2-fluoro-6-hydrazinopyridine
As drug development increasingly relies on complex fluorinated and chlorinated nitrogenous heterocycles, the safe handling of these reactive intermediates becomes paramount. From an application science perspective, 3-Chloro-2-fluoro-6-hydrazinopyridine (CAS: 2044706-89-8) is not just a standard organic powder; it is a highly reactive building block that requires specialized logistical planning.
This guide provides a rigorous, self-validating operational framework for researchers, detailing the mechanistic causality behind Personal Protective Equipment (PPE) selection, handling workflows, and waste disposal.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards and quantitative properties.
Table 1: Physicochemical & Hazard Quantitative Profile
| Parameter | Value / Descriptor | Mechanistic Implication |
|---|---|---|
| CAS Number | 2044706-89-8 | Unique identifier for regulatory tracking and SDS retrieval[1]. |
| Molecular Formula | C5H5ClFN3 | High halogen-to-carbon ratio increases the molecule's lipophilicity[2]. |
| Molecular Weight | 161.56 g/mol | Low molecular weight facilitates rapid dermal and mucosal penetration[3]. |
| Purity | ≥95% | Trace impurities may act as catalytic decomposition triggers during storage[1]. |
Mechanistic Causality of Toxicity:
-
The Hydrazine Moiety: Hydrazine derivatives are potent nucleophiles. Upon dermal or mucosal contact, they act as severe local irritants (H315, H319) and potential sensitizers (4)[4]. Systemic absorption of hydrazine derivatives has been linked to central nervous system (CNS) stimulation, hepatotoxicity, and nephrotoxicity (5)[5].
-
The Halogenated Pyridine Ring: The substitution of fluorine and chlorine significantly increases the molecule's lipophilicity compared to unsubstituted pyridines. This lipophilic nature accelerates dermal penetration, bypassing standard epidermal barriers. Furthermore, halogenated pyridines can exert systemic toxicity, primarily targeting the liver through N-oxidation by microsomal enzymes (6)[6].
-
Thermal Degradation: In the event of extreme heat, this compound decomposes into highly toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) (1)[1].
Personal Protective Equipment (PPE) Matrix
Standard laboratory safety protocols often underestimate the synergistic hazard of a lipophilic carrier (halogenated pyridine) attached to a reactive toxophore (hydrazine). The following PPE requirements are engineered to mitigate these specific physicochemical risks.
| Protection Zone | Primary PPE Requirement | Secondary/Emergency PPE | Mechanistic Rationale |
| Hands (Dermal) | Double-gloving: Extended-cuff Nitrile (inner) + PVC or Heavy-duty Nitrile (outer). | Silver Shield® / 4H® gloves for spill cleanup. | Hydrazine derivatives can permeate standard thin-mil latex/nitrile (7)[7]. The lipophilic ring accelerates absorption[6]. |
| Eyes (Ocular) | Chemical splash goggles (tight-fitting). | Full-face shield over goggles. | Prevents severe corneal damage (H319) from aerosolized powder or accidental solution splashing[1],[4]. |
| Respiratory | Handling strictly within a certified Class II Type B2 Biosafety Cabinet or Fume Hood. | NIOSH-approved N95 or P100 particulate respirator. | Mitigates respiratory tract irritation (H335) caused by inhalation of fine, reactive powders[1]. |
| Body | Flame-resistant (FR) lab coat, fully buttoned. | Tyvek® sleeves or full Tyvek® suit for bulk transfer. | Prevents accumulation of reactive dust on personal clothing, minimizing delayed dermal exposure[1]. |
Operational Workflow & Handling Protocol
Every step in this workflow is designed as a self-validating system to ensure absolute containment and build operational trust.
Step 1: Pre-Operational Validation
-
Airflow Verification: Before opening the chemical container, visually confirm the fume hood monitor indicates a face velocity of 80–120 feet per minute (fpm). Self-Validation: Hold a Kimwipe near the sash gap; it must actively pull inward.
-
PPE Integrity Check: Perform an inflation test on outer PVC/Nitrile gloves to check for micro-punctures before donning.
Step 2: Weighing and Transfer
-
Static Mitigation: Halogenated powders hold static charges, causing them to aerosolize when a metal spatula is introduced. Wipe the exterior of the weighing boat and the spatula with an anti-static cloth prior to contact.
-
Enclosed Transfer: Weigh the 3-Chloro-2-fluoro-6-hydrazinopyridine directly inside the fume hood. Never transport open weighing boats across the laboratory space.
-
Solvent Introduction: When dissolving the compound, add the solvent dropwise initially. The hydrazine moiety can react exothermically with electrophilic solvents or trace oxidizing agents[1].
Step 3: Post-Operation Decontamination
-
Surface Decontamination: Wipe down the balance and fume hood surface with a 5% sodium hypochlorite (bleach) solution. Causality: Mild oxidants like dilute bleach effectively neutralize residual hydrazine derivatives by converting them to inert nitrogen gas and corresponding salts.
-
Doffing PPE: Remove outer gloves first, turning them inside out to trap any microscopic dust. Wash hands immediately with soap and water after removing the inner gloves[5].
Spill Response & Decontamination Strategy
In the event of a powder spill outside the primary containment zone (fume hood):
-
Evacuate & Isolate: Immediately clear personnel from the vicinity to prevent inhalation of aerosolized dust (H335)[1].
-
Upgrade PPE: Don a P100 respirator and heavy-duty PVC gloves before re-entering the spill zone[7].
-
Containment (No Sweeping): Do not dry sweep, as this aerosolizes the lipophilic powder. Cover the spill with damp absorbent pads. Use water or a dilute mildly acidic solution to protonate the pyridine/hydrazine nitrogens, drastically reducing volatility.
-
Collection: Carefully scoop the damp mass using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Neutralization: Wash the spill area with a 5% sodium hypochlorite solution to degrade residual hydrazine, followed by standard soap and water[1].
Waste Disposal Plan
Halogenated, nitrogenous organic waste requires strict segregation to prevent catastrophic laboratory incidents.
-
Segregation: Do not mix 3-Chloro-2-fluoro-6-hydrazinopyridine waste with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of violent, gas-evolving exothermic reactions[1].
-
Labeling: Label waste containers explicitly as "Halogenated Organic Waste - Contains Hydrazine Derivatives (Toxic/Irritant)".
-
Disposal: Route to an approved environmental waste disposal plant for high-temperature incineration[1]. Ensure the facility utilizes scrubbers capable of neutralizing the HF, HCl, and NOx gases generated during thermal decomposition.
Mechanistic Visualization
Exposure routes of 3-Chloro-2-fluoro-6-hydrazinopyridine and corresponding PPE mitigation strategies.
References
-
AK Scientific, Inc. "Safety Data Sheet: 3-Chloro-2-fluoro-6-hydrazinopyridine". aksci.com. 1
-
Guidechem. "3-Chloro-2-fluoro-6-hydrazinopyridine CAS 2044706-89-8". guidechem.com. 2
-
Molaid. "3-Chloro-2-fluoro-6-hydrazinopyridine". molaid.com. 3
-
National Toxicology Program (NTP). "2-Chloropyridine Toxicity Data". nih.gov. 6
-
Santa Cruz Biotechnology. "Safety Data Sheet: Hydrazine". scbt.com. 4
-
PubChem. "Hydrazine Sulfate". nih.gov. 7
-
Santa Cruz Biotechnology. "Safety Data Sheet: N,N-Dimethylhydrazine". scbt.com. 5
Sources
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- 2. china.guidechem.com [china.guidechem.com]
- 3. 3-Chloro-2-fluoro-6-hydrazinopyridine - CAS号 2044706-89-8 - 摩熵化学 [molaid.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

